L-693989
説明
Structure
2D Structure
特性
分子式 |
C50H80N8NaO20P |
|---|---|
分子量 |
1167.2 g/mol |
IUPAC名 |
sodium [4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25?,26?,27-,29+,31?,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+;/m0./s1 |
InChIキー |
VAHIZUPRWJROTF-IHGMYELDSA-M |
異性体SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)[C@H](CC(=O)N)O)O)O)O.[Na+] |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
同義語 |
L 693989 L-693,989 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-693989 (Pneumocandin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a member of the pneumocandin family of lipopeptide antibiotics, a subgroup of the echinocandins. These natural products, produced by the fungus Glarea lozoyensis, exhibit potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and other pneumocandins, focusing on their molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary mechanism of action of this compound and other pneumocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability and shape to the fungal cell.[2] Importantly, β-(1,3)-D-glucan and its synthesizing enzyme are absent in mammalian cells, making it a highly specific and attractive target for antifungal therapy.[3]
The inhibition of β-(1,3)-D-glucan synthase by pneumocandins disrupts the integrity of the fungal cell wall, leading to a cascade of downstream effects that ultimately result in fungal cell death.[2] This fungicidal activity is particularly effective against rapidly growing hyphal tips where cell wall synthesis is most active.
Quantitative Data: In Vitro Antifungal Activity
The potency of pneumocandins has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for β-(1,3)-D-glucan synthase. The following tables summarize the available quantitative data for pneumocandins against key fungal pathogens.
| Fungal Species | Pneumocandin Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | L-733,560 | 0.03 - 0.25 | [4] |
| Candida glabrata | L-733,560 | 0.06 - 0.5 | [4] |
| Candida parapsilosis | L-733,560 | 0.25 - 2.0 | [4] |
| Candida krusei | L-733,560 | 0.12 - 1.0 | [4] |
| Aspergillus fumigatus | L-693,989 | Not specified | [5] |
| Aspergillus flavus | Caspofungin (derived from pneumocandin B0) | MEC: ≤0.125 | [6][7] |
| Aspergillus terreus | Caspofungin (derived from pneumocandin B0) | MEC: ≤0.125 | [6] |
Note: MEC (Minimum Effective Concentration) is often used for filamentous fungi and represents the lowest concentration causing aberrant hyphal growth.
| Fungal Species | Pneumocandin Compound | IC50 for β-(1,3)-D-Glucan Synthase (µM) | Reference |
| Candida albicans | Pneumocandin A0 | 1.25 | [8] |
Signaling Pathways and Cellular Response to Pneumocandin Treatment
The inhibition of β-(1,3)-D-glucan synthesis by pneumocandins triggers a complex cellular stress response in fungi. This response involves the activation of several signaling pathways as the cell attempts to compensate for the damaged cell wall.
As depicted in the diagram, the inhibition of β-(1,3)-D-glucan synthase leads to a compromised cell wall. This cell wall stress is sensed by the fungus, which in turn activates compensatory signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways.[3][9][10] These pathways converge to upregulate the synthesis of chitin, another key structural polysaccharide in the fungal cell wall, in an attempt to maintain cellular integrity. However, this compensatory mechanism is often insufficient to overcome the effects of potent pneumocandin inhibition, leading to osmotic instability and eventual cell lysis.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of β-(1,3)-D-glucan synthase.
Methodology:
-
Fungal Culture and Microsome Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans) to mid-log phase in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the fungal cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, which is enriched in membrane-bound enzymes including β-(1,3)-D-glucan synthase, by differential centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), activators such as GTPγS, and various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]glucose.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection and Quantification:
-
Stop the reaction by adding a precipitating agent, such as 10% trichloroacetic acid.
-
Collect the insoluble radiolabeled β-(1,3)-D-glucan product by vacuum filtration through a glass fiber filter.
-
Wash the filter extensively to remove unincorporated UDP-[14C]glucose.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the fungal test organism from a fresh culture. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal inoculum.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Reading the MIC:
-
Visually inspect the microtiter plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Conclusion
This compound, a member of the pneumocandin class of antifungals, exerts its potent fungicidal activity through the specific inhibition of β-(1,3)-D-glucan synthase. This targeted mechanism disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. The high specificity of this target for fungal cells underlies the favorable safety profile of this class of drugs. The in vitro assays described herein provide robust methods for quantifying the antifungal potency and further investigating the mechanism of action of pneumocandins and other β-(1,3)-D-glucan synthase inhibitors. This in-depth understanding is crucial for the continued development and optimization of novel antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Aerosol and parenteral pneumocandins are effective in a rat model of pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MK-886: A Prototypical 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
Note on L-693989: Initial searches for this compound in the context of 5-lipoxygenase-activating protein (FLAP) inhibition did not yield relevant results. The scientific literature primarily identifies this compound as a water-soluble lipopeptide with anticandidal and antipneumocystis properties.[1] In contrast, MK-886 is a well-documented and extensively studied FLAP inhibitor. Therefore, this guide will focus on MK-886 as a representative example to fulfill the core requirements of the request for an in-depth technical guide on a FLAP inhibitor.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[2][3] These molecules are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4][5] The synthesis of leukotrienes is critically dependent on the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral nuclear membrane protein.[2][6] FLAP functions by binding arachidonic acid and presenting it to 5-lipoxygenase, a crucial step for the subsequent enzymatic conversion to leukotriene A4 (LTA4).[2][6]
MK-886 was a pioneering compound in the field of anti-inflammatory drug discovery, as it was identified as a potent inhibitor of leukotriene biosynthesis in intact cells, yet it did not inhibit the 5-lipoxygenase enzyme in cell-free systems.[2] This led to the discovery of FLAP as the direct molecular target of MK-886.[2] By binding to FLAP, MK-886 prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the production of all leukotrienes (both LTB4 and the cysteinyl leukotrienes).[2][6] This guide provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to MK-886.
Mechanism of Action
The mechanism of FLAP inhibition by MK-886 involves a direct, high-affinity binding interaction with the FLAP protein. This interaction is non-competitive with respect to the 5-lipoxygenase enzyme itself. Instead, MK-886 occupies the arachidonic acid binding site on FLAP, physically obstructing the substrate from accessing the enzyme. This effectively shuts down the entire leukotriene synthesis pathway at a very upstream point. The central role of FLAP in presenting arachidonic acid to 5-lipoxygenase makes it a key regulatory node in leukotriene production.[2][6]
Signaling Pathway of Leukotriene Synthesis and FLAP Inhibition
The following diagram illustrates the cellular pathway of leukotriene biosynthesis and the point of intervention for FLAP inhibitors like MK-886.
Quantitative Data for MK-886
The inhibitory potency of MK-886 has been characterized in various cellular systems. The following table summarizes key quantitative data.
| Assay Type | Cell Type | Stimulus | Measured Product | IC50 Value |
| Leukotriene B4 Synthesis | Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Calcium Ionophore) | LTB4 | ~3-5 nM |
| FLAP Binding | Rat Leukocyte Membranes | - | [3H]MK-886 Displacement | ~1.6 nM (Kd) |
| Leukotriene Synthesis | Intact Activated Leukocytes | - | Leukotrienes | Potent Inhibition |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and stimulus concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FLAP inhibitors. Below are representative protocols for key experiments.
1. FLAP Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for FLAP using radiolabeled MK-886.
Methodology:
-
Membrane Preparation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Incubation: In a multi-well plate, combine the leukocyte membranes, a fixed concentration of [3H]MK-886 (e.g., 1-2 nM), and varying concentrations of the test compound (e.g., this compound if it were a FLAP inhibitor, or a known competitor). Incubate at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd for the test compound can be calculated using the Cheng-Prusoff equation.
2. Cellular Leukotriene Synthesis Assay
This protocol outlines a method to measure the inhibitory effect of a compound on leukotriene production in intact cells.
Methodology:
-
Cell Isolation: Isolate PMNLs from heparinized whole blood using density gradient centrifugation.
-
Pre-incubation: Resuspend the cells in a physiological buffer and pre-incubate them with various concentrations of the test compound (e.g., MK-886) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (e.g., 1-5 µM), to the cell suspension. Incubate for a further period (e.g., 5-10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol or another organic solvent to precipitate proteins and extract the lipids.
-
Leukotriene Extraction: Centrifuge the samples to remove cell debris. The supernatant containing the leukotrienes can be further purified and concentrated using solid-phase extraction (SPE).
-
Quantification: Analyze the extracted samples to quantify the amount of LTB4 and/or cysteinyl leukotrienes produced. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.
-
Data Analysis: Plot the inhibition of leukotriene production against the concentration of the test compound to determine the IC50 value.
Conclusion
MK-886 has been an invaluable pharmacological tool for elucidating the critical role of FLAP in the biosynthesis of leukotrienes. Its mechanism of action, involving the direct inhibition of arachidonic acid transfer to 5-lipoxygenase, represents a distinct and effective strategy for modulating leukotriene-mediated inflammation. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel FLAP inhibitors. Although early FLAP inhibitors like MK-886 did not reach the market, the continued interest in this target for inflammatory diseases underscores the importance of the foundational research conducted with these pioneering compounds.
References
- 1. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-lipoxygenase-activating protein is an arachidonate binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693,989: An Orally Active Antifungal and Antipneumocystis Agent
Initial investigations into the compound L-693,989 reveal its primary role as an orally active, water-soluble lipopeptide with significant anticandidal and antipneumocystis properties. Extensive searches for its involvement in the leukotriene biosynthesis pathway, including inhibition of key enzymes such as 5-lipoxygenase (5-LOX) or 5-lipoxygenase-activating protein (FLAP), have yielded no direct evidence or published research to support this function.
This technical guide addresses the known biological activities of L-693,989 based on available scientific literature and clarifies the current understanding of its mechanism of action, which is distinct from the initially proposed topic of leukotriene biosynthesis inhibition.
Core Biological Activity: Antifungal and Antipneumocystis Action
L-693,989 is recognized for its efficacy against pathogenic fungi and Pneumocystis carinii, the causative agent of Pneumocystis pneumonia (PCP). Research has highlighted its potential as a therapeutic agent in treating these infections.
A key study demonstrated the antipneumocystis activity of L-693,989 in a rat model. The compound was shown to be effective in preventing the development of P. carinii cysts, indicating its promise for the research and potential treatment of P. carinii pneumonia[1].
Mechanism of Action
The precise molecular mechanism by which L-693,989 exerts its antifungal and antipneumocystis effects is not detailed in the provided search results. However, its classification as a lipopeptide suggests a potential interaction with fungal or protozoan cell membranes, a common mechanism for this class of compounds. Further research would be needed to elucidate the specific molecular targets.
The Leukotriene Biosynthesis Pathway: A Brief Overview
To provide context for the initial query, the leukotriene biosynthesis pathway is a critical inflammatory cascade. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] The synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and present the arachidonic acid substrate.[2][4] This pathway is a significant target for anti-inflammatory drug development, with inhibitors like Zileuton (a 5-LOX inhibitor) and MK-886 (a FLAP inhibitor) being well-characterized.[2][5][6]
Below is a simplified representation of the leukotriene biosynthesis pathway and the points of action for known inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-lipoxygenase activity in mice during cuprizone-induced demyelination attenuates neuroinflammation, motor dysfunction and axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on L-693989: Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the target selectivity and binding affinity of the compound L-693989. A thorough search of publicly available scientific literature and databases was conducted to collate and present all pertinent quantitative data, experimental methodologies, and associated signaling pathways. However, the search did not yield any specific information, quantitative data, or detailed experimental protocols for a compound designated this compound.
The following sections detail the standard experimental methodologies and data presentation formats that would be utilized for such a compound, should data become available. This guide is intended to serve as a framework for the analysis and presentation of target selectivity and binding affinity data for novel compounds.
Introduction to Target Selectivity and Binding Affinity
In drug discovery and development, two of the most critical parameters for characterizing a compound are its binding affinity and target selectivity.
-
Binding Affinity: This refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its target (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.
-
Target Selectivity: This describes the ability of a compound to bind to its intended target with high affinity while having low affinity for other, unintended targets. High target selectivity is crucial for minimizing off-target effects and reducing the potential for adverse drug reactions. Selectivity is often expressed as a ratio of the binding affinities for the off-target versus the primary target.
Quantitative Data Summary
Should data for this compound become available, it would be presented in a structured tabular format to facilitate clear comparison of its binding profile across various targets.
Table 1: Hypothetical Binding Affinity of this compound for Various Targets
| Target | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| Target A | [3H]-Radioligand X | Radioligand Binding | ||||
| Target B | Substrate Y | Enzyme Inhibition | ||||
| Target C | [125I]-Radioligand Z | Radioligand Binding | ||||
| Off-Target D | [3H]-Radioligand X | Radioligand Binding | ||||
| Off-Target E | Substrate W | Enzyme Inhibition |
This table is a template. No actual data for this compound was found.
Table 2: Hypothetical Selectivity Profile of this compound
| Primary Target | Off-Target | Selectivity (Fold) |
| Target A | Off-Target D | |
| Target A | Off-Target E |
Selectivity is calculated as Ki (Off-Target) / Ki (Primary Target). This table is a template. No actual data for this compound was found.
Experimental Protocols
The determination of binding affinity and selectivity involves a variety of established experimental techniques. The specific protocols would be detailed here.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1][2][3][4][5]
-
Saturation Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximal number of binding sites (Bmax) in a given tissue or cell preparation.[1][4][5] The protocol typically involves incubating a fixed amount of the biological preparation with increasing concentrations of the radioligand until saturation is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Competition Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the target.[1][2][4] A fixed concentration of radioligand is incubated with the biological preparation in the presence of varying concentrations of the unlabeled test compound.
The general workflow for a radioligand binding assay is depicted below.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to measure the potency of a compound in inhibiting the activity of a specific enzyme.[6][7][8]
-
Methodology: A typical protocol involves incubating the enzyme with its substrate and varying concentrations of the inhibitor (e.g., this compound). The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time. The data is then used to calculate the IC50 value, which can be converted to a Ki value.
The logical flow of an enzyme inhibition assay is illustrated in the following diagram.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Holographic enzyme inhibition assays for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693989: A Technical Guide for the Investigation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of L-693989, a potent and specific inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). As a member of the "quindole" class of compounds, this compound serves as a critical tool for the study of inflammatory pathways mediated by leukotrienes. Leukotrienes are powerful lipid mediators implicated in a host of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By targeting FLAP, this compound effectively blocks the synthesis of all leukotrienes, offering a significant advantage for dissecting their roles in pathological processes. This document details the mechanism of action of this compound, presents quantitative data for its activity in comparison to other notable FLAP inhibitors, and provides comprehensive experimental protocols for its characterization. Furthermore, this guide includes detailed visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in inflammation research.
Introduction: The Role of FLAP in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The 5-lipoxygenase (5-LO) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes from arachidonic acid.[1][2][3][4] The integral membrane protein, 5-Lipoxygenase-Activating Protein (FLAP), is an essential component of this pathway, acting as a scaffolding protein that facilitates the interaction between 5-lipoxygenase and its substrate, arachidonic acid, at the nuclear envelope of leukocytes.[1][5] Inhibition of FLAP represents an attractive therapeutic strategy as it prevents the formation of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1][5]
This compound is a potent inhibitor of leukotriene biosynthesis that belongs to a class of compounds known as quindoles, which are structurally a hybrid of indole and quinoline pharmacophores. Its specific mode of action is the direct inhibition of FLAP, thereby preventing the synthesis of all downstream leukotrienes.
Quantitative Analysis of FLAP Inhibitor Potency
| Compound | Assay Type | Target/Cell Type | IC50 (nM) | Reference |
| MK-886 | FLAP Binding | - | 30 | [6] |
| Leukotriene Biosynthesis | Intact Leukocytes | 3 | [6] | |
| Leukotriene Biosynthesis | Human Whole Blood | 1100 | [6] | |
| Quiflapon (MK-591) | FLAP Binding | - | 1.6 | [6][7] |
| Leukotriene Biosynthesis | Intact Human PMNLs | 3.1 | [6] | |
| Leukotriene Biosynthesis | Elicited Rat PMNLs | 6.1 | [6] | |
| Fiboflapon (GSK2190915) | FLAP Binding | - | 2.9 | [6] |
| LTB4 Inhibition | Human Blood | 76 | [6] | |
| AM679 | FLAP Binding | Human FLAP Membrane | 2 | [6] |
| Atuliflapon (AZD5718) | FLAP Binding (Kd) | - | 4.4 | [8] |
| LTB4 Inhibition | Human Whole Blood | 39 | [8] | |
| BI 665915 | FLAP Binding | - | 1.7 | [9] |
| FLAP Functional | Human Whole Blood | 45 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and other FLAP inhibitors.
In Vitro Assays
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in membrane preparations.
-
Materials:
-
Membrane preparations from cells overexpressing human FLAP
-
Radiolabeled FLAP ligand (e.g., [³H]MK-886)
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a multi-well plate, combine the cell membrane preparation, radiolabeled ligand, and the test compound or vehicle.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters into scintillation vials containing a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
This cellular assay measures the inhibitory effect of this compound on the production of LTB4 and cysLTs in stimulated human neutrophils.
-
Materials:
-
Freshly isolated human PMNLs
-
This compound and other test compounds
-
Calcium ionophore A23187 (stimulant)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Methanol for reaction termination and extraction
-
Internal standards for LTB4 and cysLTs
-
ELISA or RIA kits for LTB4 and cysLTs, or LC-MS/MS system
-
-
Procedure:
-
Isolate human PMNLs from the whole blood of healthy donors using density gradient centrifugation.
-
Resuspend the purified PMNLs in buffer at a defined concentration.
-
Pre-incubate the PMNL suspension with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate leukotriene synthesis by adding calcium ionophore A23187.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding cold methanol.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant and quantify the levels of LTB4 and cysLTs using a validated ELISA, RIA, or by LC-MS/MS.[10][11][12]
-
Calculate the percentage of inhibition of leukotriene production for each concentration of this compound and determine the IC50 value.
-
This assay evaluates the downstream effects of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[1]
-
Incubate for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.[1][2]
-
Determine the effect of this compound on cytokine production and calculate the IC50 if a dose-dependent inhibition is observed.
-
In Vivo Assays
This is a classic animal model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[7][13][14][15][16]
-
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Carrageenan solution (1% in saline)
-
Plethysmometer for measuring paw volume
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
-
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle-treated control group.
-
The degree of edema can be calculated as the difference in paw volume before and after carrageenan injection.[13]
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The leukotriene biosynthesis pathway, highlighting the central role of FLAP and the inhibitory action of this compound.
Caption: A streamlined workflow for determining the binding affinity of this compound to FLAP.
Caption: Workflow for assessing the inhibitory effect of this compound on leukotriene production in primary human neutrophils.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway and leukotrienes in inflammatory processes. Its high potency and specificity for FLAP allow for the targeted inhibition of leukotriene synthesis, enabling researchers to elucidate the downstream consequences of this pathway's activation in various in vitro and in vivo models of inflammation. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for the effective utilization of this compound in studies aimed at understanding and ultimately targeting inflammatory diseases. As research in this field continues, a deeper understanding of the nuanced roles of leukotrienes, facilitated by inhibitors like this compound, will be instrumental in the development of novel anti-inflammatory therapeutics.
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 3. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD5718 [openinnovation.astrazeneca.com]
- 9. Substituted indoles as potent and orally active 5-lipoxygenase activating protein (FLAP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive and specific radioimmunoassay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
L-693989: A Review of its Biological Activity and Lack of Evidence for Effects on Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a compound that has been investigated for its biological activities. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound. However, a thorough review of existing research reveals no direct evidence of its effects on the intricate pathways of arachidonic acid metabolism. This document will summarize the known characteristics of this compound and explicitly address the absence of data regarding its interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the synthesis of prostaglandins and leukotrienes.
Known Biological Activity of this compound
Scientific literature primarily identifies this compound as an agent with antibacterial and antiparasitic properties.[1] Investigations have focused on its efficacy against various pathogens, and it is in this context that the compound is predominantly described.
This compound and Arachidonic Acid Metabolism: An Absence of Evidence
Arachidonic acid is a polyunsaturated fatty acid that serves as the precursor for a wide array of biologically active lipid mediators, collectively known as eicosanoids. The metabolism of arachidonic acid is primarily carried out through three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins, prostacyclin, and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: This pathway is responsible for the synthesis of leukotrienes and lipoxins. Leukotrienes are potent inflammatory mediators involved in asthma and allergic reactions, while lipoxins generally exhibit anti-inflammatory properties.
-
Cytochrome P450 (CYP450) Pathway: This pathway generates a variety of eicosanoids with diverse biological activities, including roles in vascular function and inflammation.
A comprehensive search of scientific databases and literature reveals a notable absence of studies investigating the effects of this compound on any of these arachidonic acid metabolic pathways. There is no published data to suggest that this compound acts as an inhibitor or activator of cyclooxygenase or lipoxygenase enzymes. Consequently, there is no information available regarding its potential to modulate the production of prostaglandins or leukotrienes.
Signaling Pathways and Experimental Workflows
Due to the lack of experimental data on the interaction of this compound with arachidonic acid metabolism, it is not possible to create diagrams of signaling pathways, experimental workflows, or logical relationships in this context.
To illustrate the general pathways of arachidonic acid metabolism that would be relevant if such data were available, the following diagrams are provided for conceptual understanding.
General Arachidonic Acid Metabolism Pathways
Caption: Overview of the major enzymatic pathways of arachidonic acid metabolism.
Conclusion
References
Early Research and Development of L-693,989: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,989 is a water-soluble lipopeptide belonging to the pneumocandin class of antifungal agents. Early research into this compound focused on its potent activity against Pneumocystis carinii, a fungus that is a common cause of pneumonia in immunocompromised individuals. This technical guide provides an in-depth overview of the foundational research and development of L-693,989, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Core Data Summary
The primary efficacy of L-693,989 was established in a rat model of Pneumocystis carinii pneumonia (PCP). The following tables summarize the key quantitative findings from these early studies.
Table 1: Therapeutic Efficacy of Parenteral L-693,989 in a Rat Model of Acute PCP
| Dose (mg/kg, twice daily for 4 days) | Efficacy (% elimination of cysts) |
| 0.15 | 90% |
Data from Schmatz DM, et al. (1992).[1]
Table 2: Prophylactic and Therapeutic Efficacy of Oral L-693,989 in a Rat Model of PCP
| Treatment Regimen | 90% Effective Dose (ED₉₀) (mg/kg) |
| Therapy of acute infection | 32 |
| Daily prophylaxis | 5 |
Data from Schmatz DM, et al. (1992).[1]
Table 3: Prophylactic Efficacy of Aerosolized L-693,989 in a Rat Model of PCP
| Dosing Regimen | Dose per Lung | Outcome |
| Daily | 0.7 µg | Effective prevention of P. carinii cysts and trophozoites |
| Weekly | 77.9 µg | Effective prevention of P. carinii cysts and trophozoites |
Data from Powles MA, et al. (1994).
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthesis
L-693,989, like other pneumocandins, targets the fungal cell wall by inhibiting the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan polymers, which are essential structural components of the cell wall of many fungi, including the cyst form of Pneumocystis carinii. The inhibition of this pathway disrupts the integrity of the fungal cell wall, leading to cell death. Mammalian cells lack a cell wall and (1,3)-β-D-glucan synthase, making this a selective target for antifungal therapy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on L-693,989.
Rat Model of Pneumocystis carinii Pneumonia (PCP)
This model was used to evaluate the in vivo efficacy of L-693,989 for both therapy and prophylaxis of PCP.
a. Animal Model:
-
Species: Wistar or Sprague-Dawley rats with latent Pneumocystis carinii infections.
b. Immunosuppression Protocol:
-
Rats are immunosuppressed to facilitate the development of acute PCP.
-
Agent: Dexamethasone is administered in the drinking water. While specific concentrations used in the original L-693,989 studies are not detailed, a common method is to provide dexamethasone at a concentration of 2 mg/L.
-
Duration: The immunosuppressive regimen is maintained for 6-9 weeks to establish a robust infection.
c. Therapeutic Efficacy Study Design:
-
After the 6-week immunosuppression period, rats with established PCP are selected.
-
L-693,989 is administered, typically parenterally (e.g., subcutaneous or intravenous injection) or orally, at various doses.
-
Treatment is administered for a specified duration (e.g., twice daily for 4 days).
-
At the end of the treatment period, rats are euthanized, and their lungs are removed for analysis.
d. Prophylactic Efficacy Study Design:
-
Immunosuppression is initiated at the start of the study.
-
L-693,989 is administered concurrently with the immunosuppressive agent, starting from day one.
-
Dosing is continued for the duration of the immunosuppression period (e.g., 6 weeks).
-
At the end of the study, rats are euthanized, and their lungs are examined for the presence of P. carinii.
Quantification of Pneumocystis carinii in Lung Tissue
a. Lung Homogenization:
-
Aseptically remove the lungs from the euthanized rats.
-
Homogenize the lung tissue in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.
b. Staining and Microscopy:
-
Cyst Staining (Gomori Methenamine Silver - GMS):
-
Prepare smears of the lung homogenate on glass slides.
-
Fix the smears in 10% formalin.
-
Oxidize the smears with 5% chromic acid.
-
Treat with sodium bisulfite to remove residual chromic acid.
-
Immerse in a working methenamine-silver nitrate solution and heat until the smears turn a yellowish-brown.
-
Tone with gold chloride and treat with sodium thiosulfate.
-
Counterstain with Light Green.
-
P. carinii cysts will appear as black, thick-walled, spherical to crescent-shaped structures.
-
-
Trophozoite Staining (Giemsa):
-
Prepare thin smears of the lung homogenate and air-dry.
-
Fix with methanol.
-
Stain with a freshly prepared Giemsa solution.
-
Rinse with distilled water and air-dry.
-
Trophozoites will appear as small, pleomorphic organisms with a blue cytoplasm and a red nucleus.
-
c. Quantification:
-
The number of cysts and trophozoites are counted per high-power microscopic field.
-
An average count is determined from multiple fields to estimate the organism load in the lungs.
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) by cell lysis and centrifugation to isolate the membrane fraction containing the enzyme.
-
-
Assay Reaction:
-
The reaction mixture typically contains:
-
The enzyme preparation.
-
A buffer solution (e.g., HEPES).
-
The substrate: UDP-[14C]glucose.
-
An activator (e.g., GTPγS).
-
Varying concentrations of the inhibitor (L-693,989).
-
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled glucan product.
-
Wash the filter to remove unincorporated UDP-[14C]glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glucan synthesis at each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the inhibitor concentration.
-
Conclusion
The early research on L-693,989 established it as a promising agent for the treatment and prophylaxis of Pneumocystis carinii pneumonia. Its efficacy in animal models, coupled with a well-defined and selective mechanism of action targeting the fungal cell wall, laid the groundwork for the further development of pneumocandins and other (1,3)-β-D-glucan synthase inhibitors as a new class of antifungal drugs. The experimental protocols detailed herein provide a foundation for understanding the preclinical evaluation of this important compound.
References
Methodological & Application
Application Notes and Protocols for L-693989: In Vitro Studies
A comprehensive search for the compound "L-693989" in scientific literature and public databases has yielded no specific information. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in publicly accessible research. Therefore, the following application notes and protocols are provided as a generalized framework for the in vitro characterization of a novel compound, which can be adapted once the specific target and mechanism of action of this compound are identified.
General Workflow for In Vitro Compound Characterization
The following diagram outlines a typical workflow for the initial in vitro assessment of a novel experimental compound.
Caption: A generalized workflow for in vitro compound characterization.
Hypothetical Signaling Pathway and Experimental Protocol
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," within a generic signaling pathway, the following protocols and diagrams illustrate how one might investigate its activity.
Hypothetical "Kinase X" Signaling Pathway
Caption: Hypothetical signaling pathway for "Kinase X" inhibition by this compound.
Experimental Protocol: Western Blot for "Kinase X" Pathway Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of a downstream substrate of "Kinase X."
Objective: To determine if this compound inhibits the phosphorylation of "Downstream Substrate" by "Kinase X" in a cellular context.
Materials:
-
Cell line expressing "Kinase X"
-
Cell culture medium and supplements
-
This compound
-
Stimulating ligand (e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Downstream Substrate
-
Anti-total-Downstream Substrate
-
Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by serum components.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15 minutes) to activate the "Kinase X" pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Downstream Substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with anti-total-Downstream Substrate and anti-GAPDH antibodies to ensure equal protein loading.
-
Quantitative Data Presentation
The results from the described Western blot experiment could be quantified by densitometry and presented in the following table format.
| This compound Conc. (nM) | Phospho-Substrate (Relative Density) | Total-Substrate (Relative Density) | p-Substrate / Total-Substrate Ratio |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |
| 0.1 | 0.85 | 0.99 | 0.86 |
| 1 | 0.52 | 1.01 | 0.51 |
| 10 | 0.15 | 0.98 | 0.15 |
| 100 | 0.02 | 1.00 | 0.02 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound. This table would be used to determine the IC50 value of the compound.
To obtain specific and accurate protocols for this compound, it is essential to identify the compound's molecular target and its associated biological pathways. Researchers are advised to consult internal documentation or perform initial target identification screens to proceed with a more focused in vitro characterization.
Application Notes and Protocols for Studying Compound Effects in Primary Human Neutrophil Assays
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Methodologies for Assessing the Impact of Investigational Compounds on Primary Human Neutrophil Functions.
Note: While this document provides a comprehensive overview and detailed protocols for various primary human neutrophil assays, a thorough search of scientific literature and databases did not yield specific information regarding the use of L-693989 in these assays. The following protocols are therefore provided as a general guide for evaluating the effects of novel compounds on neutrophil function.
Introduction
Neutrophils are the most abundant leukocytes in human circulation and represent the first line of defense of the innate immune system.[1] Their functions, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), are critical for host defense against pathogens.[2][3] However, dysregulated neutrophil activity can contribute to tissue damage in a variety of inflammatory diseases. Consequently, neutrophils are a key target for therapeutic intervention, and robust in vitro assays are essential for characterizing the effects of investigational compounds on their function.
This document provides detailed protocols for the isolation of primary human neutrophils and the execution of key functional assays to assess the impact of test compounds on their activity.
Isolation of Primary Human Neutrophils from Whole Blood
A high-purity and viable population of neutrophils is crucial for reliable in vitro studies. Density gradient centrifugation is a standard method for neutrophil isolation.[4][5]
Protocol: Density Gradient-Based Neutrophil Isolation
Materials:
-
Anticoagulated (EDTA, heparin, or citrate) whole human blood
-
Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood against the side of the tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer, which appears as a distinct band.
-
Wash the collected neutrophils by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 10 mL and centrifuge at 350 x g for 10 minutes.
-
To remove contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and vortex gently for 5 minutes.
-
Stop the lysis by adding 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.
Experimental Workflow for Neutrophil Isolation
Caption: Workflow for isolating primary human neutrophils.
Key Functional Assays
The following are standard assays to evaluate the effect of a test compound on critical neutrophil functions. It is recommended to perform dose-response curves for the test compound and to include appropriate positive and negative controls.
Respiratory Burst Assay (Measurement of ROS Production)
Neutrophils produce ROS via the NADPH oxidase enzyme complex as a primary mechanism for killing pathogens.[3] This "respiratory burst" can be measured using fluorescent or chemiluminescent probes.
Protocol: Dihydrorhodamine 123 (DHR) Assay
Materials:
-
Isolated human neutrophils
-
Dihydrorhodamine 123 (DHR 123)
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
Test compound
-
HBSS with Ca²⁺/Mg²⁺
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add DHR 123 to a final concentration of 5 µM and incubate for a further 5 minutes.
-
Transfer 100 µL of the cell suspension to the wells of a 96-well black plate.
-
Add 100 µL of the stimulant (e.g., 200 nM PMA or 1 µM fMLP) to the appropriate wells. Include an unstimulated control.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically over 60-90 minutes at 37°C.
Data Presentation:
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) ± SD | % Inhibition of ROS Production |
| Unstimulated Control | - | ||
| Stimulated Control (PMA/fMLP) | - | 0% | |
| Test Compound | [X] µM | ||
| Test Compound | [Y] µM | ||
| Test Compound | [Z] µM |
Signaling Pathway for fMLP-Induced Respiratory Burst
Caption: fMLP signaling cascade leading to ROS production.
Degranulation Assay (Measurement of Enzyme Release)
Upon activation, neutrophils release the contents of their granules, which contain a variety of enzymes and antimicrobial proteins.[2] The release of specific enzymes, such as myeloperoxidase (MPO) from azurophilic granules or elastase, can be quantified.
Protocol: Elastase Release Assay
Materials:
-
Isolated human neutrophils
-
Cytochalasin B
-
fMLP as a stimulant
-
Test compound
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Resuspend neutrophils in assay buffer at 2 x 10⁶ cells/mL.
-
Pre-incubate cells with the test compound or vehicle for 15-30 minutes at 37°C.
-
Add cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes.
-
Stimulate the cells with fMLP (final concentration 1 µM) for 15-30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm kinetically for 10-20 minutes.
Data Presentation:
| Treatment Group | Concentration | Elastase Activity (mOD/min) ± SD | % Inhibition of Degranulation |
| Unstimulated Control | - | ||
| Stimulated Control (fMLP) | - | 0% | |
| Test Compound | [X] µM | ||
| Test Compound | [Y] µM | ||
| Test Compound | [Z] µM |
Chemotaxis Assay
Chemotaxis is the directed migration of neutrophils towards a chemoattractant gradient, a crucial step in their recruitment to sites of inflammation.
Protocol: Boyden Chamber Assay
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
Test compound
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability/counting reagent (e.g., Calcein AM or CyQUANT)
-
Fluorescence plate reader
Procedure:
-
Resuspend neutrophils in assay medium at 2 x 10⁶ cells/mL and pre-incubate with the test compound or vehicle.
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the underside of the membrane or in the lower chamber using a cell counting reagent and a fluorescence plate reader.
Data Presentation:
| Treatment Group | Concentration | Number of Migrated Cells (RFU) ± SD | % Inhibition of Chemotaxis |
| No Chemoattractant | - | ||
| Chemoattractant Control (IL-8/fMLP) | - | 0% | |
| Test Compound | [X] µM | ||
| Test Compound | [Y] µM | ||
| Test Compound | [Z] µM |
Logical Flow of Neutrophil Chemotaxis
Caption: Key steps in neutrophil chemotaxis.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel compounds on primary human neutrophil function. It is essential to carefully select appropriate stimuli and controls for each assay and to perform comprehensive dose-response analyses. The absence of specific data for this compound in the scientific literature highlights the importance of such foundational studies when characterizing new chemical entities for their potential immunomodulatory effects.
References
- 1. The Role of Neutrophils in the Immune System: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The responses of macrophages in interaction with neutrophils that undergo NETosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of sanguinarine on human peripheral blood neutrophil viability and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil-neutrophil interactions under hydrodynamic shear stress involve L-selectin and PSGL-1. A mechanism that amplifies initial leukocyte accumulation of P-selectin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693989 in In Vivo Mouse Models of Asthma: Application Notes and Protocols
Initial Assessment: Following a comprehensive literature search, it is crucial to inform researchers, scientists, and drug development professionals that there is currently no publicly available scientific literature detailing the use of L-693989 in in vivo mouse models of asthma. The available data on this compound identifies it as an orally active and water-soluble lipopeptide with established anticandidal and antipneumocystis properties.[1] Specifically, it has shown effectiveness in preventing the development of Pneumocystis carinii cysts, making it a compound of interest for research on Pneumocystis carinii pneumonia.[1]
Our search for its application in asthma models, including dosage, administration routes, and effects on airway hyperresponsiveness or inflammation, did not yield any specific studies. Therefore, the following sections, which would typically detail experimental protocols and quantitative data, will instead provide a general framework for how such a compound could be evaluated in a standard mouse model of asthma, based on established methodologies. This is intended to serve as a guide for researchers considering investigating this compound or similar compounds for this indication.
General Experimental Protocol for Evaluating a Novel Compound in an Ovalbumin (OVA)-Induced Mouse Model of Asthma
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to test the efficacy of investigational compounds like this compound.
I. Materials and Reagents
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Methacholine
-
Compound to be tested (e.g., this compound)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
II. Experimental Workflow
The experimental workflow for a typical OVA-induced asthma model involves sensitization, challenge, and subsequent assessment of asthma-related parameters.
Caption: Experimental workflow for an OVA-induced mouse model of asthma.
III. Detailed Methodology
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 10-50 µg of OVA emulsified in 1-2 mg of alum in a total volume of 200 µL sterile saline.[2] Control groups would receive saline and alum only.
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice with an intranasal or aerosolized solution of 1-2% OVA in sterile saline for 20-30 minutes each day.[2]
-
-
Compound Administration (Hypothetical for this compound):
-
The administration route and dosage for this compound would need to be determined based on its pharmacokinetic and pharmacodynamic properties. Common routes in mice include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) gavage.[3][4]
-
Treatment could be administered prophylactically (before challenge) or therapeutically (after challenge has begun). A typical prophylactic regimen might involve administering the compound 1-2 hours before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography or invasive measurement of lung resistance.
-
-
Collection of Bronchoalveolar Lavage Fluid (BALF):
-
Following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.
-
Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Lung Histology:
-
Perfuse and fix the lungs in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Serum IgE Levels:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure OVA-specific IgE levels in the serum using an ELISA.
-
Potential Signaling Pathways to Investigate
Given that this compound's mechanism of action in an asthma context is unknown, researchers would need to investigate its effects on key inflammatory pathways. Asthma pathophysiology is complex, involving multiple cell types and signaling cascades. A primary focus would be on pathways regulating eosinophilic inflammation and leukotriene synthesis, as these are central to allergic asthma.
Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[5] They contribute to bronchoconstriction, mucus secretion, and eosinophil recruitment.[6] Eosinophils are key effector cells in allergic asthma, and their recruitment and activation are driven by cytokines such as IL-5.[4]
Caption: Simplified signaling pathways in allergic asthma.
Should this compound be investigated for asthma, studies would need to determine if it inhibits leukotriene synthesis, reduces eosinophil recruitment or activation, or modulates Th2 cytokine production.
Quantitative Data Summary (Hypothetical)
As no data is available for this compound in asthma models, the following tables are presented as templates for how such data would be structured.
Table 1: Hypothetical Dosing Regimen for this compound in an OVA-Induced Asthma Model
| Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle | - | i.p. | Daily (Days 14-17) |
| 2 | This compound | 1 | i.p. | Daily (Days 14-17) |
| 3 | This compound | 10 | i.p. | Daily (Days 14-17) |
| 4 | This compound | 30 | i.p. | Daily (Days 14-17) |
| 5 | Dexamethasone | 1 | i.p. | Daily (Days 14-17) |
Table 2: Hypothetical Outcomes of this compound Treatment on Asthma Parameters
| Treatment Group | AHR (PenH) at 50 mg/mL Methacholine | Total BALF Cells (x10^5) | BALF Eosinophils (x10^4) | Serum OVA-specific IgE (ng/mL) |
| Naive (No OVA) | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 | <10 |
| Vehicle | 4.8 ± 0.5 | 8.2 ± 1.1 | 4.5 ± 0.8 | 550 ± 75 |
| This compound (1 mg/kg) | 4.2 ± 0.4 | 6.9 ± 0.9 | 3.8 ± 0.6 | 520 ± 60 |
| This compound (10 mg/kg) | 3.1 ± 0.3 | 4.5 ± 0.7 | 2.1 ± 0.4 | 380 ± 50 |
| This compound (30 mg/kg) | 2.2 ± 0.3 | 2.8 ± 0.5 | 1.2 ± 0.3 | 250 ± 45 |
| Dexamethasone | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.5 ± 0.1 | 150 ± 30 |
*Data are presented as mean ± SEM.
Conclusion
While this compound has been identified as an antimicrobial agent, there is a significant gap in the literature regarding its potential application in inflammatory airway diseases such as asthma. The protocols and frameworks provided here offer a starting point for researchers interested in exploring the effects of this compound or other novel compounds in well-established in vivo mouse models of asthma. Any investigation into this area would require initial dose-ranging and toxicity studies to establish a safe and potentially efficacious dosing regimen. Furthermore, detailed mechanistic studies would be necessary to elucidate any anti-inflammatory or immunomodulatory effects of this compound in the context of allergic airway disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 3. Frontiers | The Biology of Eosinophils and Their Role in Asthma [frontiersin.org]
- 4. The emerging roles of eosinophils: Implications for the targeted treatment of eosinophilic-associated inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-693989 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a compound with potential utility in cell-based assays. While some sources identify it as a pneumocandin, an antifungal agent, other contexts suggest its investigation as a serotonin receptor modulator. This document provides detailed protocols for the preparation and evaluation of this compound in cell-based assays, focusing on its potential activity as a 5-HT1D receptor antagonist. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to a Gαi subunit. Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound would be expected to block this agonist-induced decrease in cAMP. Furthermore, since 5-HT receptors can influence cell growth, the effect of this compound on cell viability and proliferation can also be assessed.
Data Presentation
| Assay Type | Cell Line | Agonist Used (Concentration) | Endpoint Measured | This compound IC50 (nM) |
| cAMP Inhibition Assay | CHO-K1 expressing human 5-HT1D | 5-HT (EC80) | cAMP level | Data to be determined |
| Cell Proliferation Assay | GLC8 human small cell lung carcinoma | 5-HT (1 µM) | [3H]-thymidine incorporation | Data to be determined |
| Cell Viability Assay | HOS osteosarcoma | None | Alamar Blue reduction | Data to be determined |
Signaling Pathway
The 5-HT1D receptor signals through the Gαi pathway to inhibit adenylyl cyclase and reduce intracellular cAMP levels. An antagonist like this compound is expected to block the binding of an agonist (e.g., serotonin) to the receptor, thereby preventing the downstream signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
Given that this compound may have low aqueous solubility, a stock solution in an organic solvent is recommended for in vitro assays.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting (amber) microcentrifuge tubes
Protocol:
-
Bring the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, if the molecular weight of this compound is 1000 g/mol , dissolve 1 mg of the compound in 100 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the 5-HT1D receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1D receptor
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
5-HT (Serotonin) or a selective 5-HT1D agonist
-
Forskolin
-
This compound stock solution
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit)
-
White, opaque 384-well microplates
Protocol:
-
Cell Seeding: Seed the 5-HT1D expressing CHO-K1 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the 5-HT1D agonist and forskolin.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT1D agonist at a final concentration equal to its EC80 (the concentration that gives 80% of its maximal effect) in the presence of an EC90 concentration of forskolin. This will stimulate adenylyl cyclase while allowing for the measurement of its inhibition by the agonist.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay determines the effect of this compound on the proliferation of cells where the 5-HT1D receptor is linked to mitogenic signaling.[2]
Materials:
-
GLC8 human small cell lung carcinoma cells
-
RPMI-1640 medium with 10% FBS
-
5-HT (Serotonin)
-
This compound stock solution
-
[3H]-Thymidine
-
96-well microplates
-
Cell harvester and scintillation counter
Protocol:
-
Cell Seeding: Seed GLC8 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a mitogenic concentration of 5-HT (e.g., 1 µM).
-
[3H]-Thymidine Labeling: After 24-48 hours of treatment, add [3H]-thymidine to each well and incubate for 4-6 hours.
-
Cell Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (cells treated with 5-HT alone) and determine the IC50 of this compound for the inhibition of 5-HT-stimulated proliferation.
Cell Viability Assay (Alamar Blue)
This assay assesses the general cytotoxic effect of this compound on a cancer cell line.
Materials:
-
A panel of cancer cell lines (e.g., HOS osteosarcoma)
-
Appropriate cell culture medium
-
This compound stock solution
-
Alamar Blue reagent
-
96-well microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant safety data sheets (SDS) for all reagents and to follow good laboratory practices. The identity and biological activity of this compound should be independently verified.
References
Measuring Leukotriene B4 Inhibition with L-693989: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. While the focus of this document is on the compound L-693989, it is important to note a discrepancy in available literature. Current information primarily identifies this compound as an orally active, water-soluble lipopeptide with anticandidal and antipneumocystis activity[1]. There is no readily available scientific literature providing evidence or quantitative data for its activity as a leukotriene B4 inhibitor.
Therefore, the following protocols and data are presented as a general guide for assessing LTB4 inhibition by a test compound, based on established methodologies for known LTB4 synthesis inhibitors, particularly those targeting the 5-lipoxygenase-activating protein (FLAP). Researchers investigating this compound for this activity should consider these as foundational methods for initial screening and characterization.
Introduction to Leukotriene B4 and its Signaling Pathway
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[2] It is a potent chemoattractant for neutrophils and plays a critical role in the inflammatory response.[2] The biosynthesis of LTB4 is initiated by the transfer of arachidonic acid to 5-LOX by the 5-lipoxygenase-activating protein (FLAP).[2][3] LTB4 exerts its biological effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[4] Activation of these receptors on immune cells triggers a cascade of intracellular events, including calcium mobilization, and the activation of signaling pathways that lead to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4]
Given its central role in inflammation, the inhibition of LTB4 synthesis is a key therapeutic strategy for a range of inflammatory diseases.[5][6] Many inhibitors of LTB4 biosynthesis act by targeting FLAP, preventing the necessary interaction between arachidonic acid and 5-LOX.[3][4]
Leukotriene B4 Biosynthesis and Signaling Pathway
Caption: LTB4 biosynthesis and signaling pathway with the hypothesized target of this compound.
Quantitative Data: Inhibition of LTB4 by FLAP Inhibitors
The following table summarizes the inhibitory activity of several known FLAP inhibitors on LTB4 production. This data is provided for comparative purposes. No public data is available for this compound.
| Compound | IC50 (FLAP Binding) | IC50 (LTB4 Inhibition in Human Whole Blood) | Reference |
| MK-886 | 30 nM | 1.1 µM | [7][8] |
| Quiflapon (MK-591) | 1.6 nM | Not Reported | [9] |
| Fiboflapon (GSK2190915) | 2.6 nM | 76 nM | [9] |
| Atuliflapon (AZD-5718) | 6.3 nM | 2.0 nM (free) | [10] |
| BI 665915 | 1.7 nM | Not Reported | [9] |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed protocols for measuring the in vitro and ex vivo inhibition of LTB4 production by a test compound like this compound.
Ex Vivo Human Whole Blood Assay
This assay provides a physiologically relevant model for assessing the inhibitory activity of a compound on LTB4 synthesis in a complex biological matrix.
Materials:
-
Human whole blood from healthy volunteers (collected in heparin-containing tubes)
-
Test compound (e.g., this compound) stock solution in DMSO
-
Calcium Ionophore A23187 (from a stock solution in DMSO)
-
Indomethacin (to block the cyclooxygenase pathway)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
LTB4 ELISA Kit
-
Centrifuge
Procedure:
-
Blood Collection: Collect human whole blood into heparinized tubes.
-
Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 0.5%).
-
Assay Setup:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add indomethacin to a final concentration of 10 µM to prevent the formation of prostaglandins.
-
Add various concentrations of the test compound or vehicle (DMSO) to the blood samples.
-
-
Pre-incubation: Pre-incubate the samples for 15-30 minutes at 37°C.
-
Stimulation of LTB4 Production: Add calcium ionophore A23187 to a final concentration of 10-50 µM to initiate LTB4 synthesis.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Stop the reaction by placing the tubes on ice.
-
Plasma Separation: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
LTB4 Measurement: Collect the plasma and quantify LTB4 levels using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce LTB4 production by 50%.
In Vitro Human Neutrophil Assay
This assay uses isolated neutrophils to provide a more mechanistic understanding of the compound's inhibitory activity on a specific cell type.
Materials:
-
Human Neutrophils (isolated from healthy donor blood)
-
Test compound (e.g., this compound) stock solution in DMSO
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Ficoll-Paque PLUS
-
Dextran T-500 solution
-
Red Blood Cell Lysis Buffer
-
Trypan Blue
-
Hemocytometer
-
LTB4 ELISA Kit
-
Centrifuge
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from heparinized human blood using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient.
-
Lyse contaminating red blood cells using a lysis buffer.
-
Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final pellet in HBSS with Ca²⁺/Mg²⁺.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
-
Inhibition with Test Compound:
-
Prepare serial dilutions of the test compound in DMSO.
-
Aliquot the neutrophil suspension into microcentrifuge tubes.
-
Add the test compound or vehicle (DMSO) to the cells.
-
-
Pre-incubation: Pre-incubate for 15 minutes at 37°C.
-
Stimulation of LTB4 Production: Add calcium ionophore A23187 to a final concentration of 1-5 µM.
-
Incubation: Incubate for 5-15 minutes at 37°C.
-
Reaction Termination and Sample Collection: Stop the reaction by placing the tubes on ice and then centrifuge at 400 x g for 10 minutes at 4°C.
-
LTB4 Measurement: Collect the supernatant and quantify LTB4 levels using a commercially available LTB4 ELISA kit.
-
Data Analysis: Calculate the IC50 value as described in the whole blood assay protocol.
Experimental Workflow Visualization
Caption: Workflow for the human whole blood LTB4 inhibition assay.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the inhibitory potential of a test compound, such as this compound, on LTB4 biosynthesis. Given the current literature, it is crucial to first validate the primary activity of this compound before proceeding with extensive studies on LTB4 inhibition. Should this compound indeed possess LTB4 inhibitory properties, these methods will be invaluable for its characterization and further development as a potential anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selfhacked.com [selfhacked.com]
- 3. Antileukotriene - Wikipedia [en.wikipedia.org]
- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the Preparation of L-693989 Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989, also known as Caspofungin acetate, is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. Echinocandins are potent inhibitors of fungal cell wall biosynthesis, making them a critical class of drugs for treating fungal infections. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for in vitro research applications. Adherence to this protocol is crucial for obtaining accurate and reproducible experimental results.
This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall that provides structural integrity. Inhibition of this pathway leads to osmotic instability and fungal cell death.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Synonyms | Caspofungin acetate, MK-0991 | [1] |
| Molecular Formula | C₅₂H₈₈N₁₀O₁₅ (for the free base) | [1] |
| Molecular Weight | 1093.3 g/mol (for the free base) | [1] |
| Solubility in DMSO | Approx. 25 mg/mL | [1] |
| Recommended Stock Concentration | 10 mg/mL to 25 mg/mL | [2] |
| Storage of Powder | -20°C | [1] |
| Storage of DMSO Stock Solution | -20°C or -80°C | [2] |
| Final DMSO concentration in assay | <0.5% (recommended) | [3][4] |
Experimental Protocols
Materials
-
This compound (Caspofungin acetate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mg/mL Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, if preparing 1 mL, weigh 10 mg of the powder. It is advisable to weigh a slightly larger amount than immediately needed to account for handling losses.
-
Dispensing Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no undissolved particles remain. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume will depend on the experimental needs.
-
Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the DMSO stock solution is stable for several months.
Preparation of Working Solutions
For cell-based assays, it is critical to maintain a low final concentration of DMSO to prevent cytotoxicity.[3][4][5][6] A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
Example Dilution for a 10 µg/mL final concentration:
-
From the 10 mg/mL stock solution, prepare an intermediate dilution. For example, dilute the stock 1:100 in sterile aqueous buffer or cell culture medium to obtain a 100 µg/mL solution.
-
Further dilute this intermediate solution 1:10 in the final assay medium to achieve a final concentration of 10 µg/mL. This two-step dilution ensures that the final DMSO concentration is 0.1%.
Calculation:
-
Initial stock: 10 mg/mL in 100% DMSO
-
Intermediate dilution: 10 µL of stock in 990 µL of medium = 100 µg/mL in 1% DMSO
-
Final dilution: 100 µL of intermediate in 900 µL of medium = 10 µg/mL in 0.1% DMSO
Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Mandatory Visualizations
Signaling Pathway of this compound (Echinocandin)
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
L-693989: Application and Protocols in Atherosclerosis Research Models
A comprehensive review of available scientific literature reveals no specific public domain information, quantitative data, or detailed experimental protocols for the compound designated L-693989 in the context of atherosclerosis research.
Extensive searches of scientific databases and research articles have yielded substantial information on the class of compounds to which this compound likely belongs—Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors—but have not provided any specific details for this compound itself. This suggests that this compound may be an internal corporate designation for a compound that was not advanced to later stages of public research, or it may be an older, less-documented agent.
Therefore, the following application notes and protocols are based on the well-established principles of using ACAT inhibitors in atherosclerosis research models, providing a general framework that would likely be adapted for a compound like this compound.
Introduction to ACAT Inhibition in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key process in the formation of these plaques is the accumulation of cholesteryl esters within macrophages, leading to the formation of "foam cells." The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2]
There are two known isoforms of this enzyme:
-
ACAT1: Found ubiquitously in various tissues, including macrophages within atherosclerotic lesions.[3]
-
ACAT2: Primarily expressed in the liver and intestines, playing a role in the absorption of dietary cholesterol and the assembly of lipoproteins.[3]
Inhibition of ACAT is a therapeutic strategy aimed at preventing or slowing the progression of atherosclerosis through several mechanisms:
-
Inhibition of Foam Cell Formation: By blocking ACAT1 in macrophages, the accumulation of cholesteryl esters is reduced, thereby preventing the formation of foam cells, a critical early event in plaque development.[1]
-
Reduced Cholesterol Absorption: Inhibition of ACAT2 in the intestines can decrease the absorption of dietary cholesterol.
-
Modified Lipoprotein Production: ACAT2 inhibition in the liver can alter the assembly and secretion of atherogenic lipoproteins.
General Application of ACAT Inhibitors in Atherosclerosis Research
ACAT inhibitors are widely used in preclinical animal models to investigate the mechanisms of atherosclerosis and to evaluate the efficacy of potential anti-atherosclerotic therapies. Common research applications include:
-
Evaluating the impact on atherosclerotic lesion development and progression.
-
Studying the effects on plasma lipid profiles.
-
Investigating the modulation of inflammatory pathways within the arterial wall.
-
Assessing the impact on the composition and stability of atherosclerotic plaques.
Hypothetical Signaling Pathway for an ACAT Inhibitor like this compound
The following diagram illustrates the general mechanism of action for an ACAT inhibitor in a macrophage, a key cell type in atherosclerosis.
Caption: General signaling pathway of ACAT inhibition in macrophages.
Experimental Protocols for Evaluating ACAT Inhibitors in Atherosclerosis Models
The following are generalized protocols based on common practices in the field for evaluating ACAT inhibitors. These would need to be optimized for a specific compound like this compound.
In Vivo Efficacy in a Rabbit Model of Atherosclerosis
The hypercholesterolemic rabbit is a well-established model for studying atherosclerosis due to its human-like lipid metabolism.
1. Animal Model and Diet:
-
Species: Male New Zealand White rabbits.
-
Diet: A high-cholesterol diet (e.g., 0.5-1% cholesterol and 2-5% peanut or coconut oil) is typically used to induce hypercholesterolemia and atherosclerosis.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the study.
2. Experimental Design Workflow:
Caption: Experimental workflow for an in vivo rabbit atherosclerosis study.
3. Dosing:
-
Route of Administration: Oral gavage is common for daily administration. The compound would be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosage: The dose would need to be determined from prior pharmacokinetic and pharmacodynamic studies. Based on other ACAT inhibitors, a range of 1-50 mg/kg/day might be explored.
4. Efficacy Endpoints:
-
Plasma Lipid Profile: Total cholesterol, HDL-C, LDL-C, and triglycerides would be measured from plasma samples.
-
Atherosclerotic Lesion Analysis:
-
En face analysis: The aorta is removed, opened longitudinally, and stained with a lipid-staining dye (e.g., Sudan IV) to quantify the total lesion area as a percentage of the total aortic surface area.
-
Histological analysis: Cross-sections of the aortic arch and thoracic aorta can be stained (e.g., with Oil Red O for neutral lipids, hematoxylin and eosin for general morphology, and specific antibodies for macrophages and smooth muscle cells) to assess plaque composition and morphology.
-
-
Aortic Cholesterol Content: The free and esterified cholesterol content of the aorta can be quantified using gas-liquid chromatography or enzymatic assays.
In Vitro ACAT Inhibition Assay
This protocol would be used to determine the potency of this compound in inhibiting ACAT activity.
1. Enzyme Source:
-
Microsomes prepared from cultured cells (e.g., macrophages, HepG2 cells) or from animal tissues (e.g., rat liver) are common sources of ACAT enzyme.
2. Assay Principle:
-
The assay measures the incorporation of a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) into cholesteryl esters in the presence of a cholesterol source and the enzyme preparation.
3. Protocol Outline:
-
Prepare microsomes from the chosen source.
-
In a reaction tube, combine the microsomal protein, a source of cholesterol (often added in a carrier like bovine serum albumin), and buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the cholesteryl ester spots to determine the amount of product formed.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Presentation (Hypothetical)
The following tables are examples of how quantitative data for a compound like this compound would be presented. Note: These are hypothetical data for illustrative purposes only.
Table 1: In Vitro ACAT Inhibitory Activity of this compound
| Enzyme Source | IC50 (nM) |
| Rat Liver Microsomes (ACAT2-rich) | 15.2 |
| J774 Macrophage Microsomes (ACAT1) | 25.8 |
Table 2: Effect of this compound on Plasma Lipids and Aortic Lesion Area in Cholesterol-Fed Rabbits (12-week study)
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | Aortic Lesion Area (%) |
| Vehicle Control | - | 1850 ± 250 | 1520 ± 210 | 65 ± 8 |
| This compound | 5 | 1380 ± 180 | 1150 ± 150 | 42 ± 6 |
| This compound | 20 | 980 ± 150 | 790 ± 120 | 25 ± 5** |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. |
Conclusion
While specific data for this compound is not publicly available, the established methodologies for evaluating ACAT inhibitors in atherosclerosis research provide a clear roadmap for how such a compound would be characterized. The protocols and frameworks presented here offer a general guide for researchers interested in this class of therapeutic agents. Any investigation into a novel compound like this compound would necessitate a systematic approach, beginning with in vitro characterization of its inhibitory potency, followed by in vivo studies in relevant animal models to assess its efficacy in reducing hypercholesterolemia and atherosclerotic lesion development.
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ELISA for Leukotriene Levels Following Treatment with a Leukotriene Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that the compound L-693989 is primarily documented as an orally active, water-soluble lipopeptide with anticandidal and antipneumocystis activity, effective in preventing the development of P. carinii cysts[1]. It is not characterized as a leukotriene receptor antagonist in the available scientific literature. The following protocol and data templates are provided as a general guideline for assessing the impact of a putative leukotriene receptor antagonist on leukotriene levels and may not be directly applicable to this compound. Please verify the mechanism of action of your specific compound of interest.
Introduction
Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are particularly implicated in the pathophysiology of asthma and other inflammatory diseases, where they induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration. Consequently, antagonists of the cysteinyl leukotriene 1 (CysLT₁) receptor are a class of therapeutic agents used to treat these conditions.
This document provides a detailed protocol for the quantification of leukotriene levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA). This method is essential for evaluating the efficacy of CysLT₁ receptor antagonists in preclinical and clinical research. The protocol is presented alongside templates for data summarization and visual representations of the experimental workflow and the relevant signaling pathway.
Data Presentation
A crucial aspect of evaluating a novel CysLT₁ receptor antagonist is the quantitative assessment of its impact on leukotriene production. The following table is a template for summarizing such data.
Table 1: Effect of [Specify Compound Name] on Leukotriene Levels
| Treatment Group | N | Sample Type | Leukotriene Measured | Mean Concentration (pg/mL) ± SD | % Inhibition vs. Control | p-value |
| Vehicle Control | N/A | |||||
| [Specify Compound Name] - Dose 1 | ||||||
| [Specify Compound Name] - Dose 2 | ||||||
| [Specify Compound Name] - Dose 3 | ||||||
| Positive Control (e.g., Montelukast) |
Experimental Protocols
Competitive ELISA Protocol for Leukotriene Measurement
This protocol is a generalized procedure for a competitive ELISA, a common format for quantifying small molecules like leukotrienes. Specific details may vary depending on the commercial ELISA kit used.
Materials:
-
Leukotriene ELISA Kit (containing pre-coated microplate, leukotriene standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., plasma, serum, cell culture supernatant, urine)
-
Deionized or distilled water
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottles or automated plate washer
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Serum: Collect blood into tubes without anticoagulant. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 15 minutes. Aliquot the supernatant (serum) and store at -80°C.
-
Cell Culture Supernatant: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells. Aliquot the supernatant and store at -80°C.
-
Urine: Collect urine samples and centrifuge at 10,000 x g for 1 minute to remove particulates. Aliquot and store at -80°C. For LTE₄ measurement, results are often normalized to creatinine concentration.
-
-
Reagent Preparation:
-
Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Bring all reagents to room temperature before use.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, samples, and controls.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugated leukotriene to each well.
-
Add 50 µL of the specific anti-leukotriene antibody to each well.
-
Gently tap the plate to mix and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times (usually 4-5 times) with wash buffer. Ensure complete removal of liquid at each step.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of the target leukotriene in the samples by interpolating their mean absorbance values from the standard curve.
-
Adjust for any dilution factors used during sample preparation.
-
Visualizations
Signaling Pathway
Caption: Leukotriene biosynthesis and the site of action for a CysLT₁ receptor antagonist.
Experimental Workflow
Caption: Workflow for assessing the effect of a test compound on leukotriene levels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-693989 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the farnesyltransferase inhibitor, L-693989, for cell viability experiments. Since specific optimal concentrations of this compound for various cell lines are not widely published, this guide focuses on empowering users to determine these parameters empirically in their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a critical enzyme that attaches a farnesyl group to certain proteins, a process called farnesylation. This modification is essential for the function of several proteins involved in cell signaling pathways that control cell growth and proliferation, most notably the Ras family of proteins. By inhibiting farnesyltransferase, this compound can block these signaling pathways, which can lead to an inhibition of cell growth and proliferation.[1][2][3][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Without specific published data for this compound, a common approach for a new compound is to start with a broad range of concentrations. It is advisable to perform a dose-response experiment covering a wide range, for instance, from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM), to determine the effective range for your specific cell line.[5] A good starting point could be a half-log or 10-fold dilution series.[5][6][7]
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).[8] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.[8][9]
Q4: Which cell viability assay should I use to determine the effect of this compound?
A4: There are several common cell viability assays, each with its own advantages and disadvantages. Some widely used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9][10]
-
WST-1 and XTT Assays: Similar to MTT, these are also tetrazolium-based assays but produce a water-soluble formazan product.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in viable cells.[11][12]
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[12]
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
The choice of assay can depend on your specific cell type, experimental goals, and available equipment. For initial screening, an MTT or WST-1 assay is often a good starting point.[9][10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.[11] |
| Edge Effects in Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[13] |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex dilutions thoroughly. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. |
Issue 2: Low or No Signal in Viability Assay
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Optimize the initial cell seeding density through a cell titration experiment.[12] |
| Incorrect Assay Endpoint | The incubation time with this compound may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[11] |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough. Consider switching to a more sensitive method like an ATP-based luminescent assay.[11] |
| Reagent Issues | Ensure assay reagents are properly stored and not expired. Prepare fresh reagents as needed. |
Issue 3: High Background Signal in Viability Assay
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Media Component Interference | Phenol red and serum in the culture medium can interfere with some assays.[13] Use phenol red-free media or a serum-free medium during the final assay incubation step if possible.[13] |
| Compound Interference | This compound itself might directly react with the assay reagents. Run a cell-free control with the compound in the media to check for direct effects on the assay reagents.[11][13] |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cultures for contamination. |
| Incomplete Washing Steps | For assays requiring washing steps, ensure they are performed thoroughly to remove interfering substances. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-fold or half-log dilution series to cover a broad range of concentrations (e.g., 0.01 µM to 100 µM).[5]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a blank control (medium only).[9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[9][10]
-
Incubate the plate for another 2-4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.[14]
-
Visualizations
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Inhibition of Ras signaling by this compound.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddescholar.acemap.info [ddescholar.acemap.info]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
L-693989 solubility issues in aqueous media
Welcome to the technical support center for L-693989. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifungal agent belonging to the pneumocandin class of lipopeptides. It is a precursor to the semi-synthetic drug Caspofungin. Its mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This pathway is not present in mammalian cells, which accounts for the selective antifungal activity of this class of compounds.[1][2][3][4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is known to have low aqueous solubility.[5] It is a large lipopeptide molecule, and like other pneumocandins, it is sparingly soluble in water and aqueous buffers.[6] Qualitative data suggests it may be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] For experimental purposes, it is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous medium.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Why is my this compound precipitating when I dilute my DMSO stock into aqueous buffer?
A4: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is added to an aqueous buffer, the solvent environment changes dramatically. If the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of solution. The final concentration of DMSO can also play a role; keeping it as low as possible (typically <0.5%) is recommended.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Problem 1: Compound precipitates out of solution upon dilution into aqueous media (e.g., PBS, cell culture medium).
-
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. Cell culture media, in particular, can be complex, and some components may reduce the solubility of hydrophobic compounds.[7][8]
-
Solution 1: Reduce Final Concentration: Decrease the final working concentration of this compound.
-
Solution 2: Use a Co-solvent/Formulation: Prepare the final solution using a pre-tested formulation designed for poorly soluble compounds. A common approach is to use a combination of solvents and surfactants. For example, a formulation of DMSO, Tween 80, and saline can be effective.[5]
-
Solution 3: pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[9] While specific data for this compound is not available, experimenting with the pH of the buffer (if experimentally permissible) may improve solubility.
-
Solution 4: Slow, Dropwise Addition: When diluting the DMSO stock, add it slowly and dropwise to the vortex of the rapidly stirring aqueous medium. This can prevent localized high concentrations and promote better dispersion.[10]
Problem 2: Inconsistent results in biological assays.
-
Cause: Undissolved compound in the assay wells can lead to inaccurate and non-reproducible results. The actual concentration of the compound in solution may be lower than intended.
-
Solution 1: Visual Inspection: Before use, visually inspect the prepared solutions for any precipitate. Centrifuging the solution and using the supernatant can help ensure only the dissolved fraction is used.
-
Solution 2: Solubility Testing: Perform a kinetic or thermodynamic solubility test in your specific assay buffer to determine the maximum soluble concentration. (See Experimental Protocols below).
-
Solution 3: Use Solubilizing Excipients: For in vitro assays, consider the use of solubilizing agents like cyclodextrins if they do not interfere with the assay.[7]
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Data Source / Notes |
| DMSO | ~25 mg/mL (~21.4 mM) | Based on data for Caspofungin acetate.[11] this compound is reported to be soluble in DMSO.[5] |
| Ethanol | ~20 mg/mL (~17.1 mM) | Based on data for Caspofungin acetate.[11] Pneumocandin B0 is also reported as soluble in ethanol.[12] |
| DMF | ~20 mg/mL (~17.1 mM) | Based on data for Caspofungin acetate.[11] |
| PBS (pH 7.2-7.4) | ~3 mg/mL (~2.6 mM) | Based on data for Caspofungin acetate.[11] Expected to be significantly lower without co-solvents. |
| Water | < 1 mg/mL | Inferred from supplier data suggesting formulation for compounds with low water solubility.[5] |
Table 2: Example Formulations for In Vivo Studies
These formulations are suggested for compounds with low aqueous solubility (< 1 mg/mL) and may be adapted for this compound.[5]
| Formulation Components | Ratio (v/v/v) | Preparation Notes |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Add Tween 80 to the DMSO stock, mix, then add saline. |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Sequentially add and mix PEG300, Tween 80, and saline to the DMSO stock. |
| DMSO : Corn Oil | 10 : 90 | Mix DMSO stock with corn oil. |
| 0.5% Carboxymethyl cellulose (CMC) | N/A | Suspend the compound in an aqueous solution of 0.5% CMC. |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination in Aqueous Buffer
This method provides a rapid assessment of solubility and is useful for screening purposes.[3][13]
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM).
-
Prepare Serial Dilutions: If necessary, create a serial dilution of the stock solution in DMSO.
-
Dispense Stock: In a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock/dilutions into the wells.
-
Add Buffer: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., up to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, filter the samples and measure the concentration of the filtrate using HPLC-UV. The highest concentration that does not show significant precipitation is the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This method measures the true equilibrium solubility and is considered the gold standard.[9][12]
-
Add Compound: Add an excess amount of solid this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4). Ensure there is undissolved solid material.
-
Equilibrate: Tightly cap the vial and incubate with constant agitation (e.g., on a shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separate Phases: After incubation, separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantify: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., DMSO or mobile phase).
-
Analyze: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. evotec.com [evotec.com]
- 5. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting L-693989 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of L-693989 precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1][2][3]
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.[2]
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature between room temperature and the 37°C incubator, as well as shifts in media pH due to the CO2 environment, can affect the solubility of this compound.[2] | Pre-warm the cell culture media to 37°C before adding the compound.[2] Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation. You can also test the compound's stability in the specific cell culture medium over the intended duration of your experiment. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Freeze-Thaw Cycles of Stock Solution | Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound precipitation within the stock, which is then carried over into the culture media.[5][6] | Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Before use, gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved.[2] |
General FAQs
Q1: What is the best solvent to dissolve this compound?
A1: While specific solubility data for this compound is limited, it is suggested that it may be soluble in DMSO.[7] For cell culture applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous culture medium.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You should perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration that remains clear and free of precipitate under your experimental conditions.[2]
Q3: Is it okay to filter the media if a precipitate forms?
A3: Filtering the media after precipitation has occurred is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C50H80N8NaO20P |
| Molecular Weight | 1167.18 g/mol |
| CAS Number | 138661-20-8 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 15 |
| Hydrogen Bond Acceptor Count | 20 |
| Rotatable Bond Count | 22 |
| Data sourced from InvivoChem.[7] |
Experimental Protocols
Protocol: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C and 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution directly into the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
It is crucial to keep the final DMSO concentration consistent across all dilutions and below the level of toxicity for your cells (ideally ≤ 0.1%).
-
Include a "vehicle control" of media with the same final concentration of DMSO but without this compound.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C and 5% CO2.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[2]
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[2]
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]
-
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Hypothetical example of a signaling pathway inhibited by a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. ziath.com [ziath.com]
- 6. ziath.com [ziath.com]
- 7. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel Compounds
This guide provides researchers, scientists, and drug development professionals with a framework for identifying and characterizing potential off-target effects of investigational compounds. The principles and methodologies outlined here are broadly applicable and can be adapted for specific molecules, such as L-693989, during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary, intended target. These interactions can lead to unforeseen physiological or toxicological outcomes.[1] Understanding and mitigating off-target effects is crucial for developing safe and effective therapeutics, as these effects can contribute to adverse drug reactions and limit the therapeutic window of a compound.
Q2: Our team is observing an unexpected phenotype in our cellular assays after treatment with our compound. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. It is essential to systematically investigate whether the observed effect is due to the compound's interaction with its intended target in a novel way or through engagement with an entirely different molecular target.
Q3: What are the initial steps to investigate a suspected off-target effect?
A3: A logical first step is to conduct a comprehensive literature review and database search for your compound and structurally similar molecules. This may reveal previously identified off-target interactions. Concurrently, performing a broad-spectrum screen, such as a kinase panel or a receptor binding assay panel, can help identify potential off-target interactions across a wide range of protein families.
Q4: How can we confirm that an observed off-target interaction is responsible for the cellular phenotype?
A4: To establish a causal link, you can employ several strategies. These include:
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of your compound with modified structures to see if the off-target activity correlates with the observed phenotype.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype is rescued, it strengthens the evidence for a causal link.
-
Competitive binding assays: Use a known ligand for the off-target protein to compete with your compound and see if this reverses the observed phenotype.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible off-target screening results.
| Potential Cause | Troubleshooting Steps |
| Compound instability | Verify the stability of the compound under the assay conditions (e.g., temperature, pH, buffer components). Use freshly prepared solutions for each experiment. |
| Assay interference | Test for compound-specific interference with the assay technology (e.g., autofluorescence, light scattering). Run appropriate vehicle and positive/negative controls. |
| Inconsistent cell culture conditions | Standardize cell passage number, confluency, and serum lots. Regularly test for mycoplasma contamination. |
Issue: Difficulty in validating a hit from a primary off-target screen.
| Potential Cause | Troubleshooting Steps |
| False positive from the primary screen | Utilize an orthogonal assay with a different detection method to confirm the interaction. For example, if the primary hit was from a binding assay, use a functional assay to assess the compound's effect on the target's activity. |
| Low-affinity interaction | Determine the binding affinity (Kd) or potency (IC50/EC50) of the compound for the off-target. If the affinity is significantly lower than for the primary target, the off-target effect may not be physiologically relevant at therapeutic concentrations. |
| Cell-line specific effects | Validate the finding in a different cell line, preferably one that is more physiologically relevant to the intended therapeutic application. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening a compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of product formed.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in solution using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
How to improve L-693989 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of L-693989 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has limited water solubility.[1] | - Dissolve the compound in an organic solvent such as DMSO, DMF, or ethanol first. - For aqueous buffers, prepare a stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. |
| Loss of activity over a short period at room temperature | The compound may be undergoing degradation. Echinocandins can be susceptible to hydrolysis and oxidation.[] | - Prepare fresh solutions for each experiment. - Store stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month). - Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | This could be due to variable solution stability, improper storage, or inconsistencies in the experimental setup. | - Ensure consistent storage conditions for all aliquots. - Standardize all experimental protocols, including incubation times, temperatures, and buffer compositions. |
| Degradation in cell-based assays | The compound may be metabolized by cellular enzymes. | - Perform metabolic stability assays using liver microsomes to determine the half-life of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What is the best way to dissolve this compound?
A2: this compound has limited solubility in water.[1] It is recommended to first dissolve the compound in an organic solvent like DMSO or DMF. For aqueous solutions, a stock solution in an organic solvent can then be diluted into the desired aqueous buffer.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of pneumocandins like this compound in solution can be influenced by several factors, including:
-
pH: Similar compounds like caspofungin and micafungin show pH-dependent stability, with degradation occurring at alkaline pH.[3][4]
-
Temperature: Higher temperatures can accelerate degradation.[][5] It is advisable to work with solutions on ice and store them at recommended low temperatures.
-
Solvent: The choice of solvent is crucial. While organic solvents like DMSO are suitable for initial dissolution, the final experimental medium should be assessed for compatibility. For instance, caspofungin is incompatible with dextrose-containing solutions.[6]
-
Light: Although not explicitly stated for this compound, light can be a degradation factor for many compounds. It is good practice to protect solutions from light.
-
Oxidation: Pneumocandins can be susceptible to oxidative degradation.[] Using degassed solvents or adding antioxidants might be considered in some applications.
Q4: How can I assess the stability of my this compound solution?
A4: A stability study can be performed by incubating the this compound solution under different conditions (e.g., varying pH, temperature) and monitoring the concentration of the active compound over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7][8]
Experimental Protocols
Protocol for Assessing pH Stability of this compound
-
Objective: To determine the rate of degradation of this compound at different pH values.
-
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
A series of buffers with different pH values (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline)
-
HPLC system with a suitable column (e.g., C18) and detector.
-
-
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant.
-
Protocol for Assessing Temperature Stability of this compound
-
Objective: To evaluate the effect of temperature on the stability of this compound.
-
Materials:
-
This compound solution in a buffer of known stable pH.
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
HPLC system.
-
-
Methodology:
-
Prepare a bulk solution of this compound in a suitable buffer.
-
Aliquot the solution into separate vials for each temperature condition.
-
Place the vials in the respective incubators/water baths.
-
At specified time intervals, remove a vial from each temperature and analyze its this compound content by HPLC.
-
Compare the degradation rates at different temperatures to determine the temperature sensitivity of the compound.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for common this compound stability issues.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Physical Compatibility of Micafungin With Sodium Bicarbonate Hydration Fluids Commonly Used With High-Dose Methotrexate Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of micafungin sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-693989 and Farnesyltransferase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-693989, a farnesyltransferase inhibitor (FTI). Inconsistent results in repeated experiments can arise from a variety of factors, from compound handling to experimental design. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a farnesyltransferase inhibitor (FTI). Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl group to a cysteine residue within a "CaaX" motif at the C-terminus of specific proteins. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases which are critical in cell signaling pathways that control cell growth, differentiation, and survival.[1][2] By inhibiting FTase, this compound prevents the farnesylation of target proteins like Ras, thereby disrupting their ability to anchor to the cell membrane and participate in downstream signaling.[2]
Q2: Why am I seeing variable IC50 values for this compound in my cell-based assays?
A2: Inconsistent IC50 values can stem from several sources:
-
Cell Passage Number: The characteristics of cultured cells can change with increasing passage numbers. It is advisable to use cells within a consistent and limited passage range for all experiments.[3]
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure consistent cell densities across all wells and experiments.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Also, consider the stability of the compound in your experimental conditions over time.
-
Assay Endpoint and Timing: The timing of your assay endpoint can influence the observed IC50. Ensure that the incubation time with this compound is consistent and optimized for your specific cell line and assay.
-
Presence of Alternative Prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by another enzyme called geranylgeranyltransferase I (GGTase-1) when FTase is inhibited.[4] This can lead to resistance to FTIs and variability in results depending on the specific Ras isoforms expressed in your cell line.
Q3: My in vitro (biochemical) assay results with this compound are consistent, but my cell-based assay results are not. What could be the reason?
A3: This discrepancy often points to cell-specific factors:
-
Cellular Uptake and Efflux: The ability of this compound to enter the cells and its potential removal by efflux pumps can vary between cell lines, affecting its intracellular concentration and efficacy.
-
Off-Target Effects: At higher concentrations, FTIs may have off-target effects that can contribute to cytotoxicity and confound the results.
-
Ras-Independent Effects: The anti-proliferative effects of FTIs are not always solely dependent on the inhibition of Ras.[4][5] Other farnesylated proteins involved in cell cycle progression and other cellular processes can also be affected. The relative importance of these different targets can vary between cell lines.
-
Cell Line Specific Resistance: As mentioned, the presence of K-Ras or N-Ras mutations may confer resistance to FTIs due to alternative prenylation by GGTase-1.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Use a multichannel pipette for cell seeding and compound addition. Ensure thorough mixing of the compound in the media before adding to the cells. Check for and minimize edge effects in microplates by not using the outer wells or filling them with sterile media/PBS. |
| Loss of this compound activity over time in culture | Compound degradation or metabolism by the cells. | Prepare fresh dilutions of this compound for each experiment. Consider performing media changes with fresh compound for longer-term assays. |
| Unexpectedly low potency of this compound | Compound precipitation, incorrect concentration calculation, or resistance of the cell line. | Visually inspect for compound precipitation after dilution in media. Prepare a fresh stock solution and verify its concentration. Use a cell line known to be sensitive to FTIs as a positive control (e.g., H-Ras transformed cells). |
| Inconsistent results between different batches of this compound | Variation in compound purity or stability. | Purchase compounds from a reputable supplier and request a certificate of analysis. Store the compound under the recommended conditions (typically -20°C for powder and -80°C for stock solutions in solvent). |
| Difficulty dissolving this compound | Poor solubility in the chosen solvent. | This compound may be soluble in DMSO.[6] For in vivo studies, specific formulations with solvents like PEG300, Tween 80, and saline may be necessary.[6] Always test solubility with a small amount of the compound first. |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
This protocol is adapted from a commercially available farnesyltransferase inhibitor screening kit and provides a general framework for an in vitro assay.
Materials:
-
Recombinant Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound and other test compounds
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Compound Preparation: Dissolve this compound and other test compounds in DMSO to create a stock solution (e.g., 10 mM). Serially dilute the compounds in DMSO to the desired concentrations.
-
Enzyme Preparation: Dilute the recombinant FTase enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined experimentally.
-
Assay Reaction:
-
Add 5 µL of the diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the diluted FTase enzyme to each well (except for a "no enzyme" blank well).
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Prepare a master mix of the substrates (FPP and dansyl-peptide) in the assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate master mix to each well.
-
-
Measurement: Immediately read the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes, or as a single endpoint reading after 60 minutes, at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[7][8][9]
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percent inhibition for each compound concentration is calculated relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Quantitative Data Summary
The following table provides an example of reported IC50 values for Lonafarnib, a well-characterized farnesyltransferase inhibitor, which can be used as a positive control in your experiments.
| Compound | Assay Type | Target | Reported IC50 |
| Lonafarnib | In Vitro Enzyme Assay | Rat Farnesyltransferase | 25.6 nM[10] |
Visualizations
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
Technical Support Center: L-693989 and Fluorescent Assay Interference
Welcome to the technical support center for researchers utilizing L-693989 in fluorescent assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments. While this compound is a potent farnesyltransferase inhibitor, its intrinsic properties, like those of many small molecules, may impact the accuracy of fluorescence-based measurements.
Troubleshooting Guide: Identifying and Resolving Interference
Fluorescence interference by a test compound typically manifests as either intrinsic fluorescence (autofluorescence) or fluorescence quenching.[1] The following steps will guide you in diagnosing and addressing these issues.
Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
If you observe an increase in fluorescence in your assay wells containing this compound that is independent of the biological target's activity, the compound may be autofluorescent at the excitation and emission wavelengths of your assay.[1][2]
Troubleshooting Steps:
-
Control Experiment: Run a control experiment with this compound in the assay buffer without the fluorescent probe or biological components.
-
Spectral Scan: Perform a full excitation and emission spectral scan of this compound to determine its intrinsic fluorescence profile.
-
Data Analysis: Compare the fluorescence intensity of the this compound-only control to your assay background.
Experimental Protocol: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with spectral scanning capabilities
Method:
-
Prepare a serial dilution of this compound in assay buffer at concentrations relevant to your primary assay.
-
Add the this compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a negative control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used in your primary assay and measure the fluorescence intensity.
-
Perform a full emission scan of the highest concentration of this compound by exciting at the assay's excitation wavelength.
-
Perform a full excitation scan of the highest concentration of this compound by monitoring at the assay's emission wavelength.
Data Interpretation:
A significant increase in fluorescence intensity in the wells containing this compound compared to the buffer-only control indicates autofluorescence.
Mitigation Strategies:
-
Select a Different Fluorophore: Choose a fluorescent probe with excitation and emission spectra that do not overlap with the autofluorescence profile of this compound. Red-shifted fluorophores are often less susceptible to compound interference.[3]
-
Use a "Pre-read" Step: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent probe. Subtract this background fluorescence from the final assay signal.
-
Decrease this compound Concentration: If experimentally feasible, reducing the concentration of this compound can minimize its contribution to the overall fluorescence signal.[2]
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
A decrease in the fluorescence signal in the presence of this compound that is not due to its inhibitory effect on the target could indicate fluorescence quenching. Quenching occurs when a compound absorbs the excitation light or the emitted fluorescence of the probe.[1][4]
Troubleshooting Steps:
-
Control Experiment: Run a control experiment with a known amount of your fluorescent probe and varying concentrations of this compound in the assay buffer (without the biological target).
-
Data Analysis: A concentration-dependent decrease in the probe's fluorescence in the presence of this compound suggests quenching.
Experimental Protocol: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
-
This compound stock solution
-
Fluorescent probe used in the primary assay
-
Assay buffer
-
Black microplates
-
Fluorescence microplate reader
Method:
-
Prepare a solution of the fluorescent probe in assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the wells of a black microplate, add the fluorescent probe solution.
-
Add the this compound dilutions to the wells containing the fluorescent probe. Include control wells with the probe and assay buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as your primary assay.
Data Interpretation:
A dose-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Mitigation Strategies:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect.[3]
-
Use a Brighter Fluorophore: Switching to a fluorophore with a higher quantum yield can improve the signal-to-noise ratio.
-
Change Fluorophore: Select a fluorophore with different spectral properties that may be less susceptible to quenching by this compound.
-
Mathematical Correction: If the quenching is well-characterized and linear, a correction factor can be applied to the data.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound Concentration (µM) | Fluorescence Intensity (RFU) at Ex/Em of Assay |
| 0 (Buffer Control) | 150 |
| 1 | 500 |
| 5 | 2500 |
| 10 | 5000 |
| 25 | 12500 |
| 50 | 25000 |
Table 2: Hypothetical Fluorescence Quenching Data for this compound with Fluorescein Probe
| This compound Concentration (µM) | Fluorescein Fluorescence (RFU) | % Quenching |
| 0 (Probe Control) | 80000 | 0% |
| 1 | 76000 | 5% |
| 5 | 64000 | 20% |
| 10 | 48000 | 40% |
| 25 | 24000 | 70% |
| 50 | 8000 | 90% |
Mandatory Visualizations
Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting fluorescence assay interference.
Frequently Asked Questions (FAQs)
Q1: At what concentrations is this compound likely to cause interference?
A1: Interference is compound and assay-specific and is often concentration-dependent.[2] It is crucial to test for interference at the highest concentration of this compound used in your experiments. Higher concentrations are more likely to exhibit autofluorescence or quenching effects.
Q2: My assay uses a blue-shifted fluorophore (e.g., DAPI, Hoechst). Is this more likely to be affected?
A2: Yes, many small molecules exhibit autofluorescence in the blue-green spectral region.[2] Therefore, assays using UV or blue-excited fluorophores are generally more susceptible to compound interference. If you observe interference, consider switching to a red-shifted dye.
Q3: Can the solvent used to dissolve this compound cause interference?
A3: While less common, some solvents, particularly at high concentrations, can contribute to background fluorescence. Always include a vehicle control (assay buffer with the same concentration of solvent, e.g., DMSO) in your experiments to account for any solvent effects.
Q4: Does the interference from this compound change over time?
A4: The fluorescent properties of a compound can be sensitive to environmental factors such as pH, temperature, and exposure to light. It is recommended to perform interference checks under the same incubation conditions and for the same duration as your primary assay.
Q5: I have confirmed this compound interferes with my assay, but I cannot change my fluorescent probe. What are my options?
A5: If changing the fluorophore is not feasible, you can try to minimize the interference by:
-
Using the lowest effective concentration of this compound.
-
Implementing a background subtraction or correction factor based on your control experiments.
-
Confirming your results with an orthogonal, non-fluorescence-based assay. This is a critical step to validate any hits identified in a screen.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Technical Support Center: L-693989 Solvent Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent L-693989. The focus is on appropriately controlling for the effects of the solvent used to dissolve the compound in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with this compound?
A vehicle control is a crucial component of experimental design where the solvent or carrier used to dissolve this compound is administered to a control group in the same manner and volume as the this compound solution is administered to the treatment groups.[1][2] This is critical to distinguish the pharmacological effects of this compound from any potential biological effects of the solvent itself. Without a proper vehicle control, any observed effects could be erroneously attributed to the drug when they might be, in whole or in part, due to the solvent.
Q2: What are common solvents for this compound and other pneumocandins?
This compound is a derivative of Pneumocandin B0. Pneumocandins are known to be soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO), and have limited water solubility.[3] The choice of solvent will depend on the specific experimental requirements, such as the desired concentration, route of administration in animal studies, and the tolerance of the cell lines or animal models being used.
Q3: Can the solvent vehicle affect my experimental results?
Yes, solvents, particularly at higher concentrations, can have independent biological effects. For example, DMSO is a common solvent that can influence cell proliferation, differentiation, and other cellular processes. In animal models, the vehicle can also elicit systemic responses. Therefore, it is imperative to include a vehicle control group to account for these potential confounding effects.
Q4: How do I prepare the vehicle control for an in vivo study with this compound?
The vehicle control should be the exact same solvent mixture used to dissolve this compound, but without the compound. For example, if this compound is prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intravenous injection, the vehicle control group would receive an identical formulation lacking only this compound. This control solution should be administered via the same route (e.g., intravenous, intraperitoneal, or oral) and at the same volume and frequency as the drug treatment.[1]
Q5: What is the appropriate control for in vitro cell-based assays with this compound?
For in vitro assays, the vehicle control consists of treating cells with the same final concentration of the solvent used to dissolve this compound. For instance, if you are adding this compound dissolved in DMSO to your cell culture medium, the vehicle control wells should receive the same final concentration of DMSO. It is crucial to keep the final solvent concentration as low as possible to minimize its effects on the cells.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability or unexpected results in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity. | 1. Titrate the solvent: Determine the highest concentration of the vehicle that does not cause a significant effect on the endpoint being measured (e.g., cell viability, gene expression). 2. Reduce solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed in the final assay, thereby lowering the final solvent concentration. 3. Change solvent: If a particular solvent is causing issues, consider testing alternative solvents in which this compound is soluble. |
| No difference observed between the this compound treated group and the vehicle control group. | 1. The vehicle itself may be masking the effect of the compound. 2. The concentration of this compound is too low to elicit a response above any background effect of the vehicle. | 1. Review literature: Check for published studies on this compound or similar echinocandins to see typical effective concentrations and observed vehicle effects. 2. Dose-response experiment: Perform a dose-response study with this compound to identify an optimal concentration. 3. Alternative vehicle: Test a different, more inert vehicle if the current one is suspected of having strong biological activity. |
| Precipitation of this compound upon dilution in aqueous media. | This compound has limited water solubility. The addition of the organic stock solution to an aqueous buffer or cell culture medium can cause the compound to precipitate. | 1. Optimize formulation: For in vivo studies, consider using a co-solvent system (e.g., DMSO, PEG300, Tween 80) to improve solubility and stability in aqueous solutions. 2. Serial dilutions: When preparing dilutions for in vitro assays, perform serial dilutions in the organic solvent before the final dilution into the aqueous medium. 3. Vortexing/Sonication: Ensure thorough mixing when diluting the stock solution. Gentle sonication may also help to redissolve small precipitates. |
Experimental Protocols
In Vivo Murine Model of Disseminated Candidiasis: Vehicle Control Protocol
This protocol is a general guideline based on methodologies used for echinocandins like caspofungin in murine models of disseminated candidiasis.[1][4][5][6][7][8][9][10][11]
1. Preparation of this compound and Vehicle Control Solutions:
-
This compound Stock Solution: Based on its solubility profile, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Control Formulation: A common vehicle for intravenous administration of poorly soluble compounds consists of a co-solvent system. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline (0.9% NaCl)
-
-
Preparation of this compound Working Solution: To prepare the final drug solution, add the required volume of the this compound DMSO stock to the appropriate volumes of PEG300, Tween 80, and saline to achieve the final desired concentration of this compound and the co-solvent percentages listed above.
-
Preparation of Vehicle Control Solution: Prepare the vehicle control by mixing the same final concentrations of DMSO, PEG300, Tween 80, and saline without the this compound.
2. Animal Groups and Administration:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Untreated Control (optional, may receive saline)
-
Group 2: Vehicle Control (receives the vehicle solution)
-
Group 3: this compound Treatment Group (receives this compound in the vehicle solution)
-
-
Administer the vehicle control and this compound solutions at the same volume, route (e.g., intravenous or intraperitoneal), and schedule.
3. Endpoint Measurement:
-
Monitor animal health, body weight, and survival.
-
At the end of the study, harvest target organs (e.g., kidneys), homogenize, and plate serial dilutions to determine the fungal burden (Colony Forming Units - CFU).
In Vitro Broth Microdilution Assay: Vehicle Control Protocol
1. Preparation of this compound and Vehicle Control:
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 1 mg/mL).
-
Vehicle Control: Use 100% DMSO.
2. Assay Procedure:
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the assay medium (e.g., RPMI-1640). Ensure the final DMSO concentration in each well is consistent and ideally ≤1%.
-
In separate wells for the vehicle control, add the same volume of 100% DMSO as was added from the this compound stock to the highest drug concentration wells, and then perform serial dilutions in the assay medium. This will create a control for each concentration of the vehicle.
-
Add the fungal inoculum to all wells.
-
Include a drug-free, solvent-free control (growth control).
3. Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Compare the growth in the vehicle control wells to the growth control to assess any inhibitory or stimulatory effects of the solvent.
Visualizations
Caption: Workflow for an in vivo experiment with this compound and a vehicle control.
Caption: Logical relationship between observed effects and the role of a vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 4. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspofungin in vitro and in vivo activity against Brazilian Pythium insidiosum strains isolated from animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Farnesyltransferase Inhibitors in Long-Term Studies
Disclaimer: Publicly available information regarding the specific farnesyltransferase inhibitor L-693,989 is limited. Therefore, this guide focuses on general strategies for mitigating the cytotoxicity associated with farnesyltransferase inhibitors (FTIs) as a class of compounds. The principles and protocols outlined here are based on the known mechanisms and observed effects of various FTIs and should be adapted as a starting point for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of farnesyltransferase inhibitors (FTIs) that leads to cytotoxicity?
A1: FTIs were initially developed to inhibit the farnesylation of Ras proteins, a critical step for their membrane localization and function in signal transduction pathways that regulate cell proliferation and survival.[1] By blocking farnesyltransferase (FTase), FTIs prevent Ras activation, leading to cell cycle arrest and apoptosis in cancer cells.[1] However, FTase modifies a variety of other proteins, including Rho GTPases, which are involved in cytoskeletal organization and cell survival.[2][3] Therefore, the cytotoxic effects of FTIs can be a result of inhibiting the function of multiple farnesylated proteins, not just Ras.[4]
Q2: Why do I observe variable cytotoxicity with the same FTI concentration across different cell lines?
A2: The cytotoxic response to FTIs is highly cell-type dependent.[4] This variability can be attributed to several factors, including:
-
Genetic background: The mutational status of genes within the Ras signaling pathway (e.g., KRAS, NRAS, BRAF) can influence sensitivity.
-
Alternative prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when FTase is inhibited, thus bypassing the FTI's effect.[5]
-
Dependence on farnesylated proteins: Cells that are more reliant on the function of specific farnesylated proteins for survival will be more sensitive to FTIs.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of the FTI.
Q3: Can off-target effects contribute to the cytotoxicity of FTIs?
A3: Yes, off-target effects can contribute to cytotoxicity. While FTIs are designed to be specific for farnesyltransferase, they may interact with other cellular targets, especially at higher concentrations. These unintended interactions can lead to toxic effects unrelated to the inhibition of protein farnesylation. It is crucial to determine the therapeutic window of your FTI, where on-target effects are maximized and off-target cytotoxicity is minimized.
Q4: How does serum concentration in the culture medium affect FTI cytotoxicity?
A4: Serum contains growth factors that activate pro-survival signaling pathways. In long-term studies, reducing serum concentration can sensitize cells to the cytotoxic effects of FTIs. This is because the cells become more dependent on the signaling pathways that are being inhibited by the FTI. Therefore, optimizing the serum concentration is a critical step in mitigating cytotoxicity in long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Cell Death Even at Low Concentrations | High sensitivity of the cell line. | Perform a dose-response curve with a wider range of concentrations to determine the precise IC50. Start with concentrations well below the reported IC50 for other cell lines. |
| Sub-optimal culture conditions. | Ensure cells are healthy and not stressed before initiating treatment. Optimize serum concentration; some cell lines may require higher serum levels to tolerate long-term FTI exposure. | |
| Compound instability. | Prepare fresh stock solutions of the FTI regularly. Store aliquots at -80°C to minimize degradation. | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Standardize the cell seeding density and ensure a consistent level of confluency before adding the FTI. |
| Inconsistent FTI concentration. | Calibrate pipettes regularly. Prepare a master mix of the FTI in the culture medium to ensure even distribution across wells or flasks. | |
| Fluctuation in incubator conditions. | Regularly monitor and maintain stable temperature, CO2, and humidity levels in the incubator. | |
| Changes in Cellular Morphology Unrelated to Apoptosis | Off-target effects of the FTI. | Use the lowest effective concentration of the FTI. Consider using a different FTI with a different chemical scaffold. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent-induced morphological changes. | |
| Loss of FTI Efficacy Over Time in Long-Term Cultures | Development of resistance. | This can occur through various mechanisms, including upregulation of alternative prenylation pathways.[5] Consider intermittent dosing schedules or combination therapies to prevent or delay resistance. |
| Compound degradation in the medium. | Replenish the culture medium with fresh FTI at regular intervals during long-term experiments. The frequency will depend on the stability of the specific FTI. |
Quantitative Data for Farnesyltransferase Inhibitors
Data for L-693,989 is not publicly available. The following tables provide data for other well-characterized FTIs to serve as a reference.
Table 1: In Vitro Potency of Representative Farnesyltransferase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 | [5] |
| Lonafarnib (SCH66336) | H-ras Farnesyltransferase | 1.9 | [5] |
| K-ras Farnesyltransferase | 5.2 | [5] | |
| N-ras Farnesyltransferase | 2.8 | [5] | |
| L-778,123 | Farnesyltransferase | 2 | [5] |
| Geranylgeranyltransferase-I | 98 | [5] |
Table 2: Example Cytotoxic Concentrations (IC50) of FTIs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tipifarnib | Multiple Cell Lines | Lymphoid Malignancies | ≤ 0.1 |
| A-176120 | H-ras-transformed NIH3T3 | Fibrosarcoma | 1.6 (ED50) |
| HCT116 (K-ras mutant) | Colorectal Carcinoma | 0.5 (ED50) |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of an FTI for Long-Term Studies
This protocol outlines a general workflow to identify the highest concentration of an FTI that can be used in long-term experiments without causing significant cytotoxicity.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the planned duration of the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Dose-Response Treatment:
-
Prepare a 2X stock solution of the FTI in complete culture medium.
-
Perform serial dilutions to create a range of concentrations (e.g., from 0.01 nM to 100 µM).
-
Remove the existing medium from the cells and add 100 µL of the FTI-containing medium to each well. Include a vehicle control (medium with solvent).
-
-
Incubation:
-
Incubate the plate for the desired duration of your long-term experiment (e.g., 7, 14, or 21 days).
-
Replenish the medium with freshly prepared FTI at regular intervals (e.g., every 3-4 days) to maintain a consistent drug concentration.
-
-
Viability Assessment:
-
At each time point, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Additionally, monitor cell morphology using microscopy for qualitative signs of cytotoxicity.
-
-
Data Analysis:
-
Plot cell viability against the FTI concentration for each time point.
-
Determine the highest concentration that results in minimal (e.g., <10%) reduction in cell viability over the entire experimental duration. This will be your optimal working concentration for long-term studies.
-
Protocol 2: Optimizing Serum Concentration to Mitigate FTI Cytotoxicity
-
Cell Seeding:
-
Seed cells in multiple 96-well plates as described in Protocol 1.
-
-
Serum Titration:
-
Prepare complete culture media with varying concentrations of fetal bovine serum (FBS), for example: 10%, 5%, 2.5%, 1%, and 0.5%.
-
Prepare your chosen FTI concentration (determined from Protocol 1 or a concentration known to cause mild cytotoxicity) in each of the different serum-containing media.
-
-
Treatment and Incubation:
-
Treat the cells with the FTI in the different serum-containing media.
-
Incubate for the desired long-term duration, replenishing the medium as needed.
-
-
Viability Assessment and Analysis:
-
Assess cell viability at regular intervals.
-
Identify the lowest serum concentration that still maintains high cell viability in the presence of the FTI. This condition will minimize the pro-survival signals from the serum, potentially enhancing the on-target effects of the FTI without inducing excessive cell death.
-
Visualizations
Caption: Workflow for mitigating FTI cytotoxicity.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by FTIs.
Caption: The Rho GTPase signaling pathway and its inhibition by FTIs.
References
- 1. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 3. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Rho GTPase signaling regulates a switch between adipogenesis and myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to FLAP Inhibition: MK-886 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds, L-693989 and MK-886, in the context of 5-lipoxygenase-activating protein (FLAP) inhibition. Our comprehensive review of available scientific literature indicates that while MK-886 is a well-characterized and potent FLAP inhibitor, there is no evidence to suggest that this compound functions as a FLAP inhibitor. Instead, this compound is documented as a lipopeptide with antibacterial and antiparasitic properties.
Therefore, this guide will focus on a detailed analysis of MK-886's performance as a FLAP inhibitor, supported by experimental data, and will briefly summarize the known biological activity of this compound to clarify its distinct therapeutic profile.
Introduction to FLAP and its Inhibition
The 5-lipoxygenase-activating protein (FLAP) is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][] FLAP facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway.[3] Inhibition of FLAP represents a key therapeutic strategy for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4]
MK-886: A Potent and Specific FLAP Inhibitor
MK-886, also known as L-663,536, is a potent, selective, and orally active inhibitor of FLAP.[5][6] It does not directly inhibit the 5-lipoxygenase enzyme but acts by binding to FLAP, thereby preventing the translocation and activation of 5-LO at the nuclear membrane.[7][8] This mechanism effectively blocks the cellular biosynthesis of leukotrienes.[7][8]
Quantitative Performance Data for MK-886
The inhibitory activity of MK-886 has been quantified in various biochemical and cellular assays. The following table summarizes key performance metrics.
| Assay Type | Target/System | IC50 Value | Reference |
| Biochemical Assays | |||
| FLAP Binding | Human FLAP | 30 nM | [5][6][9] |
| Cyclooxygenase-1 (COX-1) | Isolated Enzyme | 8 µM | [10][11] |
| Cyclooxygenase-2 (COX-2) | Isolated Enzyme | 58 µM | [10] |
| Cellular Assays | |||
| Leukotriene Biosynthesis | Intact Human Leukocytes | 3 nM | [5][9] |
| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM | [5][9][12] |
| COX-1-derived Product Formation | Washed Human Platelets | 13-15 µM | [10][11] |
| Anti-IgE-induced LTE4 Release | Human Lung Parenchyma | 0.13 µM | [13] |
In Vivo Efficacy of MK-886
MK-886 has demonstrated significant efficacy in various animal models of inflammation and disease:
-
Atherosclerosis: In a study using apoE/LDLR-double knockout mice, MK-886 treatment reduced the development of atherosclerosis.[14]
-
Endotoxic Shock: In a rabbit model, MK-886 attenuated hypotension and improved vascular responsiveness associated with endotoxic shock.[15]
-
Human Studies: In healthy male subjects, single and multiple doses of MK-886 were well-tolerated and resulted in a dose-related inhibition of leukotriene B4 synthesis in whole blood.[16]
It is important to note that some studies have reported paradoxical effects. For instance, in a mouse model of diet-induced atherosclerosis, MK-886 exacerbated hyperlipidemia and the pro-inflammatory phenotype.[17] Additionally, in a model of apical periodontitis, prolonged administration of MK-886 was found to exacerbate bone loss.[18]
This compound: An Antibacterial and Antiparasitic Agent
In contrast to MK-886, the available literature does not support a role for this compound as a FLAP inhibitor. Searches for "this compound FLAP inhibition" or "this compound leukotriene synthesis" yielded no relevant results. This compound is described as an orally active, water-soluble lipopeptide with anticandidal and antipneumocystis activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the FLAP signaling pathway and a typical experimental workflow for evaluating FLAP inhibitors.
Caption: The FLAP signaling pathway in leukotriene synthesis and the point of inhibition by MK-886.
Caption: A typical experimental workflow for the evaluation of FLAP inhibitors like MK-886.
Experimental Protocols
Radioligand Binding Assay for FLAP
This assay measures the affinity of a test compound for FLAP.
-
Membrane Preparation: Prepare membrane homogenates from cells expressing FLAP (e.g., human leukocytes).
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand known to bind FLAP (e.g., a radiolabeled FLAP inhibitor) and varying concentrations of the test compound (e.g., MK-886).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cellular Leukotriene Synthesis Assay
This assay determines the potency of a compound in inhibiting leukotriene production in whole cells.
-
Cell Culture: Use a relevant cell line (e.g., human neutrophils or monocytes) that produces leukotrienes.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., MK-886).
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Extraction: Stop the reaction and extract the leukotrienes from the cell supernatant.
-
Quantification: Measure the levels of specific leukotrienes (e.g., LTB4, LTC4) using techniques like ELISA or LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of leukotriene synthesis.
Conclusion
MK-886 is a well-established and potent inhibitor of FLAP with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action, by preventing the 5-LO/FLAP interaction, makes it a valuable tool for studying the role of leukotrienes in various physiological and pathological processes. In contrast, this compound is not a FLAP inhibitor but an antimicrobial agent. This guide provides a clear, data-driven comparison for researchers interested in the pharmacology of FLAP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Leukotriene synthesis inhibition and anti-ige challenge of human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for In Vivo Studies: L-693989 and BAY-X-1005
A Note to Researchers: A direct comparative guide for L-693989 and BAY-X-1005 in the context of in vivo anti-inflammatory studies is not feasible based on current scientific literature. These two compounds belong to distinct pharmacological classes with fundamentally different mechanisms of action and therapeutic targets. This compound is documented as a water-soluble lipopeptide with antifungal and antipneumocystis activity. In contrast, BAY-X-1005 is a well-characterized inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
This guide will therefore provide a comprehensive overview of BAY-X-1005 for in vivo anti-inflammatory research, including its mechanism of action, supporting experimental data, and detailed protocols. A brief summary of this compound is also included to delineate its distinct therapeutic profile.
BAY-X-1005: A FLAP Inhibitor for In Vivo Anti-Inflammatory Studies
BAY-X-1005, also known as veliflapon, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] By binding to FLAP, BAY-X-1005 prevents the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane, a critical step for the synthesis of leukotrienes.[2] This mechanism effectively blocks the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), making it a valuable tool for studying inflammatory pathways in vivo.[1][2][3][4]
Mechanism of Action of BAY-X-1005
Caption: Mechanism of action of BAY-X-1005.
Quantitative Data for BAY-X-1005
| Parameter | Species | Model | IC50/ED50 | Reference |
| In Vitro LTB4 Synthesis Inhibition | ||||
| IC50 | Human | A23187-stimulated leukocytes | 0.22 µmol/L | [5] |
| IC50 | Rat | A23187-stimulated leukocytes | 0.026 µmol/L | [5] |
| IC50 | Mouse | A23187-stimulated leukocytes | 0.039 µmol/L | [5] |
| In Vitro LTC4 Synthesis Inhibition | ||||
| IC50 | Mouse | Zymosan-stimulated peritoneal macrophages | 0.021 µmol/L | [5] |
| In Vivo Anti-inflammatory Activity | ||||
| ED50 (topical) | Mouse | Arachidonic acid-induced ear edema | 18 µ g/ear | [6] |
| ED50 (oral) | Mouse | Arachidonic acid-induced ear edema | 48.7 mg/kg | [6] |
| ED50 (oral) | Mouse | Myeloperoxidase activity inhibition in ear | 7.9 mg/kg | [6] |
| ED50 (oral) | Rat | Zymosan-induced LTB4 inhibition in exudate | 8.3 mg/kg | [6] |
| ED50 (oral) | Rat | Zymosan-induced LTC4 inhibition in exudate | 10.5 mg/kg | [6] |
Experimental Protocols for In Vivo Studies with BAY-X-1005
1. Arachidonic Acid-Induced Mouse Ear Edema Model
-
Objective: To evaluate the topical and oral anti-inflammatory efficacy of BAY-X-1005.
-
Animals: Male NMRI mice (20-25 g).
-
Procedure:
-
Administer BAY-X-1005 either topically to the inner and outer surfaces of the right ear or orally via gavage. The vehicle is administered to the control group.
-
After a predetermined time (e.g., 30 minutes for topical, 60 minutes for oral), apply 2 mg of arachidonic acid in 20 µL of acetone to the right ear of each mouse to induce inflammation. The left ear receives acetone alone.
-
After 1 hour, sacrifice the mice and take a 6 mm biopsy punch from both ears.
-
Weigh the ear punches to determine the extent of edema (difference in weight between the right and left ear punches).
-
Calculate the percent inhibition of edema for the treated groups compared to the vehicle control group.
-
2. Zymosan-Induced Peritonitis in Rats
-
Objective: To assess the effect of BAY-X-1005 on leukotriene synthesis in an inflammatory exudate.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer BAY-X-1005 orally at various doses.
-
After 1 hour, inject 1 mg of zymosan A in 1 mL of saline into the peritoneal cavity to induce peritonitis.
-
After a specified time (e.g., 4 hours), euthanize the rats and collect the peritoneal exudate by washing the cavity with saline.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Analyze the supernatant for LTB4 and LTC4 levels using a validated method such as ELISA or LC-MS/MS.
-
Determine the dose-dependent inhibition of leukotriene synthesis.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
This compound: An Antifungal and Antipneumocystis Agent
L-69398_89 is a water-soluble lipopeptide. Its primary documented activity is against Candida species and Pneumocystis carinii, the causative agent of Pneumocystis pneumonia. There is currently no scientific evidence to suggest that this compound has anti-inflammatory properties or that it interacts with the leukotriene synthesis pathway. Therefore, its use in in vivo models of inflammation, particularly for comparison with a FLAP inhibitor like BAY-X-1005, is not supported by the available literature.
Conclusion
For researchers investigating inflammatory processes mediated by leukotrienes, BAY-X-1005 is a well-documented and effective tool for in vivo studies. Its mechanism of action as a FLAP inhibitor allows for the specific investigation of the role of the 5-lipoxygenase pathway in various disease models. The provided data and protocols offer a solid foundation for designing and conducting such experiments. This compound, while a subject of scientific research, falls into a different therapeutic category, and a direct comparison with BAY-X-1005 for in vivo anti-inflammatory studies would not be appropriate.
References
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY X1005, a new inhibitor of leukotriene synthesis: in vivo inflammation pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FLAP Inhibitors: Gauging Efficacy in Leukotriene Synthesis Inhibition
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Their synthesis is critically dependent on the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[1] Consequently, FLAP has emerged as a key therapeutic target for inhibiting the production of all leukotrienes (both leukotriene B4 and the cysteinyl leukotrienes).[2] This guide offers a comparative look at the efficacy of several FLAP inhibitors based on their half-maximal inhibitory concentration (IC50) values.
Quantitative Comparison of FLAP Inhibitor Potency
The following table summarizes the in vitro potency of various FLAP inhibitors, primarily determined through FLAP binding assays or cellular leukotriene biosynthesis assays. Lower IC50 values indicate higher potency.
| Compound Name | Alternative Name(s) | IC50 (nM) | Assay Type | Reference(s) |
| MK-591 | Quiflapon, L-686708 | 1.6 | FLAP binding assay | [3] |
| BI 665915 | 1.7 | FLAP binding assay | [3] | |
| AM-803 | Fiboflapon, GSK2190915 | 2.6 | FLAP binding assay | [3] |
| AZD5718 | Atuliflapon | 6.3 | FLAP binding assay | [3] |
| ABT-080 | 20 | Ionophore-stimulated LTB4 formation | [3] | |
| MK-886 | L-663,536 | 30 | Not specified | [3] |
| BAY x1005 | 130 | Anti-IgE-induced LTE4 release in human lung parenchyma | [4] | |
| Diflapolin | 200 (FLAP) | Cell-based FLAP test system |
Experimental Protocols
A fundamental method for evaluating the efficacy of FLAP inhibitors is the cellular leukotriene biosynthesis assay. This assay quantifies the inhibition of leukotriene production in a cellular context.
Cellular Leukotriene Biosynthesis Assay
Objective: To determine the potency of a test compound in inhibiting the production of leukotrienes (e.g., LTB4) in a whole-cell system.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing FLAP and 5-LO (e.g., HL-60).
-
Test compound (FLAP inhibitor).
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification.
-
Methanol for cell lysis.
Procedure:
-
Cell Preparation: Isolate and purify human PMNLs from fresh human blood or culture the chosen cell line. Resuspend the cells in PBS.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a further period (e.g., 10 minutes) at 37°C.
-
Termination and Lysis: Stop the reaction by adding cold methanol to lyse the cells and precipitate proteins.
-
Quantification: Centrifuge the samples to pellet the cell debris. Collect the supernatant and quantify the amount of LTB4 using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of FLAP inhibition and the experimental process, the following diagrams are provided.
References
- 1. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene synthesis markedly accelerates healing in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Leukotriene synthesis inhibition and anti-ige challenge of human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-693,989 (FLAP Inhibitor) Versus Direct 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, L-693,989, and direct 5-Lipoxygenase (5-LO) inhibitors. Due to the limited publicly available data specifically for L-693,989, this guide will utilize data from its closely related and well-characterized analog, MK-886, as a representative FLAP inhibitor. The primary direct 5-LO inhibitor for comparison will be Zileuton, the only clinically approved direct 5-LO inhibitor.
This comparison aims to provide an objective overview of their performance based on available experimental data, detailing their mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation.
Introduction: Targeting the 5-Lipoxygenase Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, inhibiting this pathway is a key therapeutic strategy.
Two primary strategies for inhibiting the 5-LO pathway are:
-
Direct 5-Lipoxygenase (5-LO) Inhibition: These inhibitors, such as Zileuton, act directly on the 5-LO enzyme, preventing the conversion of arachidonic acid to leukotrienes.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibition: FLAP is an integral membrane protein essential for the activation of 5-LO. FLAP inhibitors, like L-693,989 and its analog MK-886, bind to FLAP, preventing the transfer of arachidonic acid to 5-LO, thereby indirectly inhibiting leukotriene synthesis.
This guide will delve into a comparative analysis of these two approaches, focusing on the performance of representative compounds.
Mechanism of Action
The distinct mechanisms of action of FLAP inhibitors and direct 5-LO inhibitors are a crucial point of comparison.
-
L-693,989 (as represented by MK-886): This compound is a potent and orally active inhibitor of FLAP. By binding to FLAP, it prevents the necessary translocation and activation of the 5-LO enzyme at the nuclear membrane, effectively shutting down the initial step of leukotriene biosynthesis in intact cells.
-
Direct 5-LO Inhibitors (e.g., Zileuton): Zileuton directly targets the 5-LO enzyme. It is a non-redox inhibitor that chelates the non-heme iron atom within the active site of 5-LO, rendering the enzyme incapable of catalyzing the oxidation of arachidonic acid.
dot
Caption: Leukotriene synthesis pathway and points of inhibition.
Quantitative Performance Comparison
The following tables summarize the inhibitory potency (IC₅₀ values) of MK-886 (representing L-693,989) and Zileuton in various in vitro and cellular assays. Lower IC₅₀ values indicate higher potency. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibition of Leukotriene B₄ (LTB₄) Production in Cellular Assays
| Compound | Assay System | IC₅₀ (µM) | Reference |
| MK-886 | Human Polymorphonuclear Leukocytes (PMNL) | 0.003 | [1][2] |
| Human Whole Blood | 1.1 | [1][3] | |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) | 0.4 | [1] |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [1] | |
| Human Whole Blood | 0.9 | [1] |
Table 2: Inhibition of 5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis
| Compound | Assay System | IC₅₀ (µM) | Reference |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [1] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [1] |
Table 3: Inhibition in Other Relevant Assays
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| MK-886 | FLAP Binding | 0.03 | [1] |
| Cyclooxygenase-1 (COX-1) | 8 | [4] | |
| Cyclooxygenase-2 (COX-2) | 58 | [4] | |
| Zileuton | PGE₂ Production (J774 Macrophages) | 1.94 | [5] |
| PGE₂ Production (Human Whole Blood) | 12.9 | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate FLAP and 5-LO inhibitors.
4.1. FLAP Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in membrane preparations.
-
Materials:
-
Cell membranes from a source expressing FLAP (e.g., human leukocytes).
-
Radiolabeled FLAP ligand (e.g., [³H]MK-886).
-
Test compounds (e.g., L-693,989).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound or vehicle control.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
4.2. Cellular Leukotriene Biosynthesis Assay (Human Whole Blood)
This assay measures the inhibition of leukotriene production in a physiologically relevant ex vivo system.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin).
-
Test compounds (e.g., L-693,989, Zileuton).
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB₄.
-
Microplate reader.
-
-
Procedure:
-
Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle control.
-
Stimulate leukotriene synthesis by adding a calcium ionophore.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Collect the plasma and measure the concentration of LTB₄ using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB₄ production for each concentration of the test compound and determine the IC₅₀ value.
-
dot
Caption: Experimental workflows for evaluating inhibitor potency.
Discussion and Conclusion
The data presented in this guide highlight the different profiles of FLAP inhibitors and direct 5-LO inhibitors.
-
Potency: In isolated cell systems like PMNLs, the FLAP inhibitor MK-886 demonstrates exceptionally high potency, with an IC₅₀ in the low nanomolar range, suggesting a very efficient mechanism of action at the cellular level. Zileuton also shows potent inhibition in the sub-micromolar range in these systems. In the more complex environment of human whole blood, the potencies of both inhibitors are reduced, though they remain effective in the micromolar to sub-micromolar range.
-
Mechanism and Selectivity: L-693,989 (represented by MK-886) acts on an accessory protein (FLAP) rather than the enzyme itself. This can offer a different selectivity profile. For instance, MK-886 has been shown to have some off-target effects on cyclooxygenase enzymes, particularly COX-1, at higher concentrations. Zileuton, as a direct 5-LO inhibitor, is generally considered selective for the 5-lipoxygenase pathway, although some studies suggest it may have other effects at higher concentrations, such as influencing prostaglandin synthesis.
-
Therapeutic Implications: The high potency of FLAP inhibitors in cellular assays has made them attractive drug candidates. However, translating this high in vitro potency to in vivo efficacy has been a challenge in drug development. Zileuton, despite its comparatively moderate potency in some assays, is a clinically effective and approved drug for the treatment of asthma, providing a crucial benchmark for the therapeutic potential of 5-LO pathway inhibition.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FLAP Inhibition: Pharmacological versus Genetic Approaches
A head-to-head comparison of the FLAP inhibitor MK-886 and genetic knockdown of FLAP for the targeted suppression of leukotriene biosynthesis.
This guide provides a comprehensive comparison of two key methodologies used to investigate the role of 5-Lipoxygenase-Activating Protein (FLAP) in the leukotriene signaling pathway: pharmacological inhibition using the well-characterized compound MK-886, and genetic knockdown of the ALOX5AP gene (which encodes for FLAP) through techniques such as siRNA or gene knockout. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach in studying inflammatory and allergic disease models.
Data Presentation: Quantitative Comparison of FLAP Inhibition Methods
The efficacy of both pharmacological and genetic inhibition of FLAP can be assessed by measuring the reduction in leukotriene production. The following tables summarize the quantitative data from various experimental systems.
Table 1: Pharmacological Inhibition of FLAP with MK-886
| Experimental System | Target Leukotriene | Concentration/Dose | % Inhibition of Leukotriene Synthesis | Reference |
| Human Alveolar Macrophages | LTB4 | >250 nM | >95% | [1] |
| M. tuberculosis-infected mice (lungs) | LTB4 | Not specified | ~50% | [2] |
| Chopped Guinea Pig Lung (Antigen-stimulated) | LTB4 | 13.33 µM (IC50) | 50% | [3] |
| Chopped Guinea Pig Lung (A23187-stimulated) | LTB4 | 0.39 µM (IC50) | 50% | [3] |
Table 2: Genetic Knockdown of FLAP
| Method | Experimental System | Target Leukotriene | % Inhibition of Leukotriene Synthesis | Reference |
| Gene Knockout | Bone Marrow Cells from FLAP knockout mice | LTB4 | 100% (Leukotriene formation was blocked) | [4][5] |
| Gene Knockout | Peritoneal Macrophages from FLAP knockout mice | LTC4 | 100% (No LTC4 was detected) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for the pharmacological inhibition and genetic knockdown of FLAP.
Protocol 1: Pharmacological Inhibition of FLAP and Leukotriene Measurement
1. Cell Culture and Treatment:
- Human alveolar macrophages are cultured in appropriate media.
- Cells are pre-incubated with varying concentrations of MK-886 (e.g., 25-250 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).
2. Stimulation of Leukotriene Synthesis:
- Following pre-incubation, cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce leukotriene production.
3. Sample Collection and Preparation:
- After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.
4. Leukotriene B4 Measurement by ELISA:
- Leukotriene B4 (LTB4) concentrations in the supernatants are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- The results are typically expressed as pg/mL or ng/mL and normalized to cell number or protein concentration.
- The percentage inhibition is calculated by comparing the LTB4 levels in MK-886-treated samples to the vehicle-treated controls.
Protocol 2: Genetic Knockdown of FLAP using siRNA
1. siRNA Design and Preparation:
- Select at least two validated siRNA sequences targeting the human ALOX5AP mRNA. A non-targeting scrambled siRNA should be used as a negative control.
- Reconstitute the lyophilized siRNAs in RNase-free buffer to a stock concentration (e.g., 20 µM).
2. Cell Seeding:
- Seed human monocytic cell line (e.g., THP-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
3. siRNA Transfection:
- For each well, dilute the FLAP-targeting siRNA or control siRNA into an appropriate volume of serum-free medium.
- In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
- Add the transfection complexes to the cells.
4. Post-Transfection Incubation and Knockdown Verification:
- Incubate the cells for 48-72 hours to allow for target mRNA degradation and protein depletion.
- Harvest a subset of cells to verify knockdown efficiency by measuring ALOX5AP mRNA levels (via qRT-PCR) or FLAP protein levels (via Western blot).
5. Leukotriene Synthesis Assay:
- After confirming successful knockdown, stimulate the remaining cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
- Collect the supernatant and measure leukotriene levels (e.g., LTB4) by ELISA as described in Protocol 1.
- Calculate the percentage reduction in leukotriene synthesis in FLAP siRNA-treated cells compared to the non-targeting control.
Visualizations
Leukotriene Signaling Pathway
Caption: Leukotriene pathway showing FLAP's central role and inhibition points.
Comparative Experimental Workflow
Caption: Workflow for comparing MK-886 and siRNA effects on FLAP.
Concluding Remarks
Both pharmacological inhibition with MK-886 and genetic knockdown of FLAP are powerful tools for elucidating the role of the leukotriene pathway in health and disease. As the data indicates, a complete ablation of leukotriene synthesis is achievable with genetic knockout models.[4][5][6] Pharmacological inhibition with MK-886 can also achieve a high degree of inhibition, often exceeding 95% in vitro.[1]
The choice between these methods will depend on the specific research question. Genetic knockdown offers a high degree of specificity for the FLAP target, while pharmacological inhibitors like MK-886 provide a more temporally controlled and dose-dependent means of intervention, which can be more analogous to therapeutic applications. However, researchers should be mindful of potential off-target effects of chemical inhibitors. This guide provides the foundational data and protocols to aid in the selection and implementation of the most appropriate method for your research needs.
References
- 1. The effect of inhibition of leukotriene B4 release on lipopolysaccharide-induced production of neutrophil attractant/activation protein-1 (interleukin-8) by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of BI-L-239, A-64077 and MK-886 on leukotriene B4 synthesis by chopped guinea pig lung and on antigen-induced tracheal contraction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of the alox5ap gene ameliorates focal ischemic stroke: possible consequence of impaired leukotriene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Leukotriene Inhibitors: Montelukast, Zafirlukast, and Zileuton
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of leukotriene inhibitors is paramount. This guide provides a detailed comparison of the specificity of three widely used leukotriene modulators: Montelukast, Zafirlukast, and Zileuton, supported by quantitative data and experimental methodologies.
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. The therapeutic intervention in the leukotriene pathway is primarily achieved through two distinct mechanisms: the antagonism of cysteinyl leukotriene (CysLT) receptors and the inhibition of leukotriene synthesis. This guide will delve into the specificity of agents representing each of these classes.
Montelukast and Zafirlukast are selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), competitively blocking the binding of cysteinyl leukotrienes, thereby preventing downstream inflammatory signaling. In contrast, Zileuton is an inhibitor of 5-lipoxygenase (5-LOX), the key enzyme responsible for the initial step in leukotriene biosynthesis from arachidonic acid.[1][2]
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the available quantitative data on the on-target and off-target activities of Montelukast, Zafirlukast, and Zileuton. This data is essential for assessing the potency and specificity of these inhibitors.
| Inhibitor | Primary Target | On-Target Potency (IC50/Ki) | Known Off-Target Interactions | Off-Target Potency (Ki/IC50) |
| Montelukast | CysLT1 Receptor | Potent, with affinity comparable to or greater than the natural ligand LTD4.[3] | Adenosine A3 Receptor, MAP kinase p38 alpha[4] | 43 nM (Adenosine A3), 856 nM (MAP kinase p38 alpha)[4] |
| Zafirlukast | CysLT1 Receptor | Potent, with affinity comparable to or greater than the natural ligand LTD4.[3] | MAP kinase p38 alpha, MAP kinase ERK2[4] | 6.5 nM (MAP kinase p38 alpha), 538 nM (MAP kinase ERK2)[4] |
| Zileuton | 5-Lipoxygenase | 0.56 µM (dog blood), 2.3 µM (rat blood), 2.6 µM (human blood), 6 µM (guinea-pig tracheal strips)[2] | Cytochrome P450 1A2 (CYP1A2), Prostaglandin biosynthesis[1] | 66 - 98 µM (CYP1A2) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Leukotriene synthesis and signaling pathway with points of inhibition.
Figure 2: Workflow of a competitive radioligand binding assay.
Figure 3: Workflow of a 5-lipoxygenase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the specificity of leukotriene inhibitors.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of antagonists like Montelukast and Zafirlukast to the CysLT1 receptor.[5]
-
Materials: Cell membranes expressing the human CysLT1 receptor, a radiolabeled CysLT1 agonist (e.g., [³H]LTD₄), the unlabeled test compound (Montelukast or Zafirlukast), and appropriate buffer solutions.
-
Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the receptor-containing cell membranes.
-
Increasing concentrations of the unlabeled competitor drug are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is used to measure the potency of inhibitors like Zileuton in blocking the activity of the 5-LOX enzyme.[6][7]
-
Materials: Purified human 5-LOX enzyme or a cell lysate containing the enzyme, the substrate (arachidonic acid), the test inhibitor (Zileuton), and a suitable buffer system.
-
Procedure:
-
The 5-LOX enzyme is pre-incubated with various concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period under controlled temperature and pH.
-
The reaction is terminated, and the amount of leukotriene product formed is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), or fluorometric-based assays that measure hydroperoxide production.[6][8][9]
-
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Concluding Remarks
The choice of a leukotriene inhibitor in a research or clinical setting is guided by its specific mechanism of action and its potency and selectivity for its intended target. Montelukast and Zafirlukast are highly potent and selective antagonists of the CysLT1 receptor, though they may exhibit different off-target profiles.[3][4] Zileuton, by inhibiting 5-lipoxygenase, offers a broader inhibition of the leukotriene pathway but also has the potential for off-target effects, notably on CYP enzymes. A thorough understanding of these specificity profiles, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and interpretation of studies in the field of inflammatory diseases.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medrxiv.org [medrxiv.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. abcam.com [abcam.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. novusbio.com [novusbio.com]
Choosing the Optimal CysLT1 Receptor Antagonist for Leukotriene Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate role of leukotrienes in inflammatory and respiratory diseases, the selection of a suitable cysteinyl leukotriene receptor 1 (CysLT1) antagonist is a critical first step. While the compound L-693989 was initially queried, a thorough review of scientific literature reveals its primary classification as an orally active, water-soluble lipopeptide with anticandidal and antipneumocystis activity, rather than a leukotriene receptor antagonist.[1][2]
This guide, therefore, provides a comprehensive comparison of well-established and potent CysLT1 receptor antagonists frequently employed in leukotriene research: MK-571, a highly potent and selective research tool, and Montelukast and Zafirlukast, two widely used therapeutic agents.
Comparative Analysis of CysLT1 Receptor Antagonists
The efficacy and suitability of a CysLT1 receptor antagonist for research purposes are determined by several key parameters, including its potency (Ki or IC50), selectivity, and mechanism of action. The following table summarizes these critical data points for MK-571, Montelukast, and Zafirlukast.
| Compound | Target(s) | Potency (Ki/IC50) | Selectivity | Key Features |
| MK-571 | CysLT1 Receptor | Ki: 0.22 nM (guinea pig lung), 2.1 nM (human lung) | Highly selective for CysLT1 over CysLT2 and other receptors. Also a known inhibitor of MRP1/ABCC1. | Potent, widely used in vitro and in vivo research tool to study the role of CysLT1. Orally active. |
| Montelukast | CysLT1 Receptor | IC50: 0.6 nM (human lung membranes) | Selective for CysLT1. | Orally bioavailable, once-daily administration in clinical use. Approved for the treatment of asthma and allergic rhinitis.[3][4] |
| Zafirlukast | CysLT1 Receptor | Ki: 0.3 nM (human lung membranes) | Selective and competitive antagonist of LTD4 and LTE4 at the CysLT1 receptor.[1][5][6] | Orally administered, typically twice daily. The first approved CysLT1 receptor antagonist for asthma treatment.[7] |
Mechanism of Action: Targeting the Leukotriene Signaling Pathway
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway. They exert their effects by binding to CysLT receptors, primarily CysLT1, on various cell types, including airway smooth muscle cells and immune cells. This binding initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – the hallmark features of asthma and allergic rhinitis.[8][9][10]
Leukotriene receptor antagonists, such as MK-571, Montelukast, and Zafirlukast, act as competitive inhibitors at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby blocking their pro-inflammatory effects.
Why Choose MK-571 for Preclinical Research?
For fundamental research aimed at elucidating the precise role of the CysLT1 receptor in disease models, MK-571 often emerges as the preferred compound. Its key advantages include:
-
High Potency: With Ki values in the low nanomolar range, MK-571 allows for effective receptor blockade at low concentrations, minimizing the potential for off-target effects.
-
Extensive Characterization: As a widely used research tool, the pharmacological profile of MK-571 is well-documented in a vast body of scientific literature, providing a solid foundation for experimental design and data interpretation.
-
In Vitro and In Vivo Utility: MK-571 is effective in both cell-based assays and animal models, offering versatility for a comprehensive research program.
It is important to note that while highly selective for the CysLT1 receptor, MK-571 is also a known inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1). Researchers should consider this dual activity when designing experiments and interpreting results, potentially employing control experiments to isolate the effects of CysLT1 inhibition.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols are essential. Below is a generalized workflow for evaluating the efficacy of a CysLT1 receptor antagonist in a cellular-based assay.
Detailed Method for Calcium Flux Assay:
-
Cell Preparation: Human monocytic U937 cells, differentiated to a macrophage-like phenotype, are harvested and washed with a buffer solution. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the CysLT1 receptor antagonist (e.g., MK-571) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation and Measurement: The cells are then stimulated with a known concentration of LTD4, and the resulting changes in intracellular calcium levels are measured using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The fluorescence intensity data is normalized and plotted against the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the LTD4-induced calcium response, is then calculated using non-linear regression analysis.
Conclusion
While this compound is not a recognized leukotriene receptor antagonist, researchers have a selection of potent and well-characterized tools at their disposal. For preclinical investigations requiring high potency and a wealth of historical data, MK-571 stands out as a superior choice. Its robust performance in a variety of experimental settings makes it an invaluable asset for advancing our understanding of leukotriene-mediated pathologies. For studies aiming to bridge preclinical findings with clinical applications, the profiles of Montelukast and Zafirlukast provide relevant comparative data. The careful selection of the appropriate compound, guided by the specific research question and experimental design, is paramount for generating high-quality, reproducible data in the field of leukotriene research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 3. The leukotriene D4-receptor antagonist, ICI 204,219, relieves symptoms of acute seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 6. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Validating the On-Target Effects of L-693-989 in a New Fungal Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of L-693,989, a potent pneumocandin antifungal agent, in a new fungal cell line. By objectively comparing its performance with alternative compounds and providing detailed experimental protocols, researchers can effectively assess its efficacy and mechanism of action.
Introduction to L-693,989 and its Mechanism of Action
L-693,989 belongs to the pneumocandin class of lipopeptide antibiotics.[1][2] Its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[3] This specific mode of action makes it an attractive antifungal agent as β-(1,3)-D-glucan synthase is absent in mammalian cells, suggesting a lower potential for host toxicity.[2][4]
Comparative Analysis of β-(1,3)-D-Glucan Synthase Inhibitors
To effectively evaluate L-693,989, it is essential to compare its activity against other known inhibitors of β-(1,3)-D-glucan synthase. The table below summarizes key quantitative data for L-693,989 and its alternatives.
| Compound | Class | Target Organism(s) | IC50 (β-(1,3)-D-glucan synthase) | Minimum Inhibitory Concentration (MIC) Range |
| L-693,989 (Pneumocandin B0) | Pneumocandin | Candida albicans, Aspergillus fumigatus | C. albicans: 70 ng/mL, A. fumigatus: 67 ng/mL[1] | Varies by species |
| Caspofungin | Echinocandin | Candida spp., Aspergillus spp. | Varies by species | C. albicans: 0.015-2 µg/mL, A. fumigatus: 0.015-8 µg/mL |
| Micafungin | Echinocandin | Candida spp., Aspergillus spp. | Varies by species | C. albicans: 0.008-2 µg/mL, A. fumigatus: 0.004-2 µg/mL |
| Anidulafungin | Echinocandin | Candida spp., Aspergillus spp. | Varies by species | C. albicans: 0.015-4 µg/mL, A. fumigatus: 0.008-2 µg/mL |
| Rezafungin | Echinocandin | Candida spp., Aspergillus spp. | Varies by species | C. albicans: 0.015-0.5 µg/mL, A. fumigatus: 0.015-0.25 µg/mL |
| Enfumafungin | Triterpenoid | Candida spp. | Comparable to echinocandins[5] | Varies by species |
Experimental Protocols for On-Target Validation
The following protocols are designed to validate the on-target effects of L-693,989 in a new fungal cell line, such as Candida albicans or Aspergillus fumigatus.
β-(1,3)-D-Glucan Synthase Activity Assay
This biochemical assay directly measures the inhibitory effect of L-693,989 on its target enzyme.
Materials:
-
Fungal cell line of interest (e.g., Candida albicans ATCC 10231)
-
L-693,989 and comparator compounds
-
UDP-[3H]glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare microsomes from the fungal cell line, which will serve as the source of β-(1,3)-D-glucan synthase.
-
Pre-incubate the microsomes with varying concentrations of L-693,989 or a comparator compound for 15 minutes at 30°C.
-
Initiate the reaction by adding UDP-[3H]glucose to the mixture.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan product.
-
Wash the filters to remove unincorporated UDP-[3H]glucose.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Fungal Cell Viability Assay
This cellular assay assesses the cytotoxic effect of L-693,989 on the fungal cells.
Materials:
-
Fungal cell line of interest
-
L-693,989 and comparator compounds
-
Culture medium (e.g., RPMI-1640)
-
Cell viability reagent (e.g., FUN 1 stain or MTT)
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a suspension of fungal cells in the appropriate culture medium.
-
Seed the cells into a 96-well microplate.
-
Add serial dilutions of L-693,989 or a comparator compound to the wells.
-
Incubate the plate under appropriate growth conditions (e.g., 37°C for 24-48 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells for each treatment and determine the minimum inhibitory concentration (MIC) or the concentration that causes 50% inhibition of cell growth (IC50).
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method.
Materials:
-
Fungal cell line of interest (Candida albicans or Aspergillus fumigatus)
-
L-693,989 and comparator compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microplates
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Perform serial two-fold dilutions of the antifungal agents in the microplates.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by using a spectrophotometer.[6]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in validating L-693,989.
Caption: Signaling pathway of L-693,989's antifungal activity.
Caption: Workflow for validating L-693,989's on-target effects.
By following this guide, researchers can systematically and rigorously validate the on-target effects of L-693,989 in any new fungal cell line, contributing to the development of novel and effective antifungal therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-693989: A Procedural Guide
The proper disposal of L-693989, a potent pneumocandin antifungal agent used in research, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks to researchers and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in alignment with established safety data for similar compounds and general regulatory frameworks for laboratory waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.[1]
-
Hand Protection: Chemical-resistant protective gloves are required.[1]
-
Skin and Body Protection: An impervious clothing, such as a lab coat, should be worn.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed, and medical advice should be sought.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
This compound: Key Data and Storage
For easy reference, the key quantitative data and properties of this compound are summarized in the table below. Proper storage is crucial to maintain the compound's stability and prevent accidental release.
| Property | Data |
| CAS Number | 138661-20-8 |
| Molecular Formula | C₅₁H₈₂N₈O₁₆ (Note: Formula may vary slightly based on source) |
| Appearance | Typically a powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
| Solubility | Soluble in DMSO |
Experimental Protocols: Disposal Procedures
The following protocols provide a detailed methodology for the proper disposal of this compound and associated materials.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, gloves, absorbent pads).[1]
These items must be segregated from general laboratory waste and biohazardous waste at the point of generation.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container should be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive waste container.
-
The container must be clearly labeled as "Hazardous Waste" with the name "this compound" and an approximate concentration.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area.[2]
-
This area should be well-ventilated and away from sources of ignition.[1]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the EHS or contractor with a detailed inventory, including the name and quantity of the waste.[2]
-
Follow all institutional and regulatory requirements for waste manifest and documentation.[2]
-
Do not attempt to transport the hazardous waste yourself.
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a solid spill, carefully cover with an absorbent material like diatomite or universal binders to avoid raising dust.[1]
-
For a liquid spill, absorb with a chemical absorbent pad or other suitable material.
-
Collect the absorbed material and any contaminated items in a sealed container labeled as hazardous waste.[1]
-
Clean the spill area with an appropriate decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling L-693,989
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling of L-693,989, a pneumocandin research compound. The following procedural guidance is based on available safety data for closely related compounds and general best practices for handling novel chemical entities.
Hazard Identification and Personal Protective Equipment
Assumed GHS Hazard Classifications (based on Pneumocandin B0)[1]:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 1A, 1B, 1C)
-
Sensitization, Skin (Category 1, 1A, 1B)
-
Acute toxicity, inhalation (Category 1, 2)
-
Sensitization, respiratory (Category 1, 1A, 1B)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
-
Hazardous to the aquatic environment, long-term hazard (Category 4)
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for powders. In case of inadequate ventilation, a full-face supplied air respirator may be necessary.[2][3] | To prevent inhalation of the powdered compound, which may cause respiratory irritation or sensitization.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from dust particles that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.2mm thickness).[3] Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact, which may cause irritation or an allergic skin reaction.[1] |
| Body Protection | A lab coat or a chemical-protective suit. | To protect skin and clothing from contamination. |
Handling and Storage Procedures
Operational Plan:
-
Engineering Controls: All handling of L-693,989 powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safe Handling:
-
Storage:
Experimental Protocol: Preparation of Stock Solutions
-
Preparation: Don all required PPE before handling the compound.
-
Weighing: Tare a clean, dry vial on an analytical balance inside a chemical fume hood. Carefully weigh the desired amount of L-693,989 powder.
-
Solubilization: L-693,989 is soluble in DMSO and ethanol. Add the appropriate solvent to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage of Solutions:
-
In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite).
-
Collect: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing L-693,989 must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., unused compound, contaminated lab supplies, absorbent material from spills) in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of L-693,989 down the drain or in the regular trash.
Mechanism of Action Visualization
L-693,989 is a pneumocandin, a class of antifungal agents that act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7] This inhibition leads to a weakened cell wall and ultimately, cell lysis.
Caption: Mechanism of action of L-693,989.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
